KHS101
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRJOOOHPBSAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KHS101 Mechanism of Action in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of the small molecule KHS101 in glioblastoma (GBM). It details the molecular target, downstream signaling effects, and the ultimate impact on tumor cell viability. The information is compiled from preclinical studies and is intended to provide a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Targeting Mitochondrial Homeostasis
The primary anti-glioblastoma activity of this compound is driven by its direct interaction with and inhibition of the mitochondrial chaperone protein, Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][2][3][4] This interaction disrupts the essential protein folding and quality control functions of HSPD1 within the mitochondria of GBM cells.
Unlike many targeted therapies, this compound's efficacy is independent of the tumor's molecular subtype, suggesting a broad applicability for this therapeutic strategy.[1][2][3] Notably, this compound exhibits a selective cytotoxicity towards glioblastoma cells, while non-cancerous brain cells remain largely unaffected.[1][2][3]
The inhibition of HSPD1 by this compound initiates a cascade of events that culminate in a catastrophic failure of cellular bioenergetics:
-
Protein Aggregation: this compound binding to HSPD1 impairs its chaperone function, leading to the misfolding and subsequent aggregation of a network of mitochondrial proteins.[1][2][3] Proteomic analysis has identified these aggregates to include enzymes crucial for glycolysis, the TCA cycle, and oxidative phosphorylation (OXPHOS).
-
Metabolic Collapse: The aggregation and dysfunction of these key metabolic enzymes lead to a severe compromise of both glycolysis and oxidative phosphorylation.[1][2][3][4] This dual inhibition of the primary energy-producing pathways results in a rapid depletion of intracellular ATP.[2]
-
Mitochondrial Unfolded Protein Response: The accumulation of misfolded proteins in the mitochondria triggers the mitochondrial unfolded protein response (UPRmt). A key marker of this response, the transcription factor DDIT3 (CHOP), is significantly upregulated in both in vitro and in vivo models following this compound treatment.
-
Cellular Self-Destruction: The profound bioenergetic crisis and mitochondrial stress induced by this compound ultimately lead to the self-destruction of glioblastoma cells.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in glioblastoma.
| Parameter | Value | Cell/System Context |
| HSPD1 Inhibition (IC50) | ||
| HSPD1 complex substrate refolding activity | 14.4 µM | In vitro biochemical assay |
| In Vitro Cellular Assays | ||
| Concentration for induction of cellular degradation | 7.5 µM | GBM1 patient-derived cell line |
| Concentration for abrogation of clonal growth | 1 or 7.5 µM | GBM1 patient-derived cell line |
| In Vivo Efficacy | ||
| Reduction in tumor growth | Significant | Intracranial GBM xenograft models in mice |
| Increase in survival | Significant | Intracranial GBM xenograft models in mice |
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway in Glioblastoma
References
- 1. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Chemical causes aggressive brain tumour cells to ‘self-destruct’ - University of Huddersfield [hud.ac.uk]
KHS101: A Targeted Approach to Disrupting Glioblastoma Metabolism Through HSPD1 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule KHS101 has emerged as a promising preclinical candidate for the treatment of glioblastoma (GBM), the most aggressive form of primary brain cancer.[1] This technical guide provides a comprehensive overview of the function and mechanism of action of this compound as a potent and selective inhibitor of Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[2][3] this compound induces selective cell death in diverse GBM cell models by disrupting mitochondrial bioenergetics and promoting the aggregation of key metabolic enzymes.[4] This document details the signaling pathways affected by this compound, summarizes key quantitative data from preclinical studies, and provides an in-depth look at the experimental protocols used to elucidate its function.
Introduction to HSPD1 and its Role in Cancer
Heat Shock Protein Family D Member 1 (HSPD1) is a mitochondrial chaperone protein essential for the proper folding and assembly of newly imported proteins within the mitochondria.[5][6] In cancer cells, particularly in glioblastoma, HSPD1 is often overexpressed and plays a critical role in maintaining mitochondrial homeostasis and supporting the high metabolic demands of rapid tumor growth.[7][8] By ensuring the functionality of key enzymes involved in oxidative phosphorylation (OXPHOS) and other metabolic pathways, HSPD1 allows cancer cells to adapt to metabolic stress and resist apoptosis.[7][8] The reliance of cancer cells on HSPD1 presents a therapeutic vulnerability that can be exploited by targeted inhibitors like this compound.[3]
This compound: Mechanism of Action
This compound is a synthetic small molecule that exerts its cytotoxic effects by directly binding to and inhibiting the chaperone activity of mitochondrial HSPD1.[3][9] This inhibition leads to a cascade of events that selectively cripple the energy metabolism of glioblastoma cells, ultimately leading to their self-destruction.[10][11]
The primary mechanism of action involves the following key steps:
-
Direct Binding and Inhibition of HSPD1: this compound physically interacts with HSPD1, disrupting its ability to refold client proteins.[3]
-
Protein Aggregation: The inhibition of HSPD1 leads to the aggregation of its client proteins, many of which are crucial enzymes for mitochondrial integrity and energy metabolism.[2]
-
Mitochondrial Dysfunction: The aggregation of these metabolic enzymes impairs both mitochondrial bioenergetic capacity and glycolytic activity.[4] This results in a significant reduction in ATP production.[2]
-
Metabolic Collapse and Cell Death: The disruption of energy metabolism triggers a lethal cellular degradation process in GBM cells, while non-cancerous brain cells remain largely unaffected.[2][3][11] This selective cytotoxicity is a key advantage of this compound.
Signaling Pathways and Cellular Processes Affected by this compound
The inhibition of HSPD1 by this compound initiates a series of downstream effects that culminate in cancer cell death. The central signaling pathway disrupted by this compound is the metabolic machinery of the cell, leading to a bioenergetic crisis.
Quantitative Data
The following tables summarize key quantitative findings from preclinical studies on this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 for HSPD1 Inhibition | 14.4 µM | In vitro assay | [3] |
| Treatment Group | Tumor Growth Reduction | Survival Increase | Animal Model | Reference |
| This compound | ~50% | Significant | Intracranial patient-derived xenografts (mice) | [12] |
| Cell Line | Baseline Oxygen Consumption Rate (OCR) | Baseline Extracellular Acidification Rate (ECAR) | Metabolic Shift with this compound | Reference |
| GBM1 | Elevated | Elevated | Hypoxic Shift | [2] |
| GBM11 | Elevated | Elevated | Hypoxic Shift | [2] |
| GBM13 | Elevated | Elevated | Hypoxic Shift | [2] |
| GBM14 | Elevated | Elevated | Hypoxic Shift | [2] |
| GBM20 | Elevated | Elevated | Hypoxic Shift | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
Affinity-Based Target Identification
To identify the cellular target of this compound, an affinity-based chemical proteomics approach was employed.
Methodology:
-
Probe Synthesis: A biotinylated version of this compound (this compound-bio) was synthesized to serve as a probe.[2]
-
Cell Lysis and Incubation: Glioblastoma cells were lysed, and the lysate was incubated with this compound-bio to allow for the formation of compound-protein complexes.[2]
-
Affinity Pulldown: Streptavidin-conjugated agarose (B213101) beads were used to pull down the biotinylated this compound along with its binding partners.[2]
-
Protein Separation and Identification: The pulled-down proteins were separated by SDS-PAGE and visualized by silver staining. The protein band corresponding to the this compound-binding partner was excised and identified as HSPD1 by mass spectrometry.[2]
Metabolic Phenotyping
Extracellular flux analysis was performed to assess the impact of this compound on cellular metabolism.
Methodology:
-
Cell Seeding: Glioblastoma and non-cancerous control cells were seeded into Seahorse XF microplates.[3]
-
Compound Treatment: Cells were treated with either this compound or a vehicle control.[2]
-
Metabolic Flux Analysis: The Seahorse XF Analyzer was used to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[2]
-
Data Analysis: The changes in OCR and ECAR upon this compound treatment were analyzed to determine the metabolic phenotype shift.[2]
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of this compound, intracranial patient-derived xenograft models were utilized.
Methodology:
-
Tumor Implantation: Patient-derived glioblastoma cells were stereotactically injected into the forebrain striatum of immunodeficient mice.[2]
-
Tumor Establishment: Tumors were allowed to establish for a defined period.[2]
-
Treatment Administration: Mice were systemically treated with this compound or a vehicle control, typically via subcutaneous injection.[2]
-
Efficacy Evaluation: Tumor growth was monitored, and survival was recorded. At the end of the study, brains were harvested for histological analysis to assess tumor size, cell death, and invasion.[2][11]
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for glioblastoma that targets a key metabolic vulnerability. By inhibiting HSPD1, this compound selectively disrupts the energy metabolism of cancer cells, leading to their demise. The preclinical data strongly support its potential as an anti-GBM agent. Future research should focus on optimizing the pharmacological properties of this compound-like compounds and advancing them toward clinical trials. Further investigation into the broader role of HSPD1 in cancer metabolism may uncover additional therapeutic targets and combination strategies.[2]
References
- 1. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. genecards.org [genecards.org]
- 7. HSPD1 Supports Osteosarcoma Progression through Stabilizing ATP5A1 and thus Activation of AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Chemical causes aggressive brain tumour cells to ‘self-destruct’ - University of Huddersfield [hud.ac.uk]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
KHS101: A Technical Whitepaper on its Inhibitory Activity, Target Engagement, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
KHS101 is a small molecule inhibitor that has demonstrated significant anti-cancer properties, particularly in glioblastoma (GBM). Initially investigated for its activity against Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), subsequent in-depth mechanism-of-action studies have identified the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60, as its direct biological target. Inhibition of HSPD1 by this compound triggers a cascade of events leading to catastrophic metabolic dysfunction and selective cell death in cancer cells. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, target engagement, and preclinical efficacy. It includes quantitative data, detailed experimental methodologies, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction
Glioblastoma is a notoriously aggressive and difficult-to-treat primary brain tumor, necessitating the urgent development of novel therapeutic strategies.[1] The small molecule this compound has emerged as a promising agent due to its ability to cross the blood-brain barrier and induce potent, selective cytotoxicity in GBM cells.[1][2] While early research linked this compound's activity to the downregulation of TACC3, a protein involved in mitotic spindle regulation, deeper mechanistic studies have redefined its primary mode of action.[2][3] It is now understood that this compound directly binds to and inhibits the mitochondrial chaperone HSPD1, leading to a profound disruption of energy metabolism in cancer cells.[4][5][6][7] This whitepaper synthesizes the current understanding of this compound, focusing on its HSPD1-mediated anti-cancer effects and the downstream consequences, including those observed for TACC3.
Mechanism of Action: Targeting Mitochondrial Homeostasis
The primary mechanism through which this compound exerts its cytotoxic effects is the direct inhibition of the mitochondrial chaperone HSPD1.[7][8] HSPD1 is crucial for the proper folding and assembly of proteins imported into the mitochondria, many of which are essential components of the oxidative phosphorylation (OXPHOS) and tricarboxylic acid (TCA) cycle pathways.[3]
By inhibiting HSPD1, this compound leads to:
-
Protein Aggregation: Misfolded mitochondrial proteins aggregate within the organelle.[5][6]
-
Metabolic Collapse: The aggregation of key metabolic enzymes impairs both aerobic glycolysis and mitochondrial respiration.[2][9] This results in a rapid depletion of ATP, the cell's primary energy currency.[2]
-
Induction of Apoptosis: The severe bioenergetic stress triggers apoptotic cell death, leading to the self-destruction of cancer cells.[1][9]
This mechanism is particularly effective against GBM cells, which are often characterized by high metabolic demand and are thus more vulnerable to disruptions in their energy supply.[9] Importantly, this compound shows high selectivity, leaving non-cancerous brain cells largely unaffected.[1][2]
The Role of TACC3: An Indirect Consequence
Initial studies identified TACC3 as a target of this compound, as treatment led to a reduction in TACC3 protein levels.[2][3] TACC3 is a crucial regulator of cell division and is frequently overexpressed in various cancers, contributing to genomic instability and tumorigenesis.[10][11] However, further investigation revealed that the degradation of TACC3 occurs on a slower timescale (onset at approximately 18 hours) compared to the rapid induction of metabolic collapse and autophagy (within 12 hours) triggered by this compound.[3] This temporal disconnect suggests that TACC3 reduction is a downstream, indirect effect of the primary insult to mitochondrial function, rather than the initiating event.[3]
The TACC3 protein is involved in key signaling pathways that promote cancer cell proliferation and survival, including the PI3K/Akt and ERK pathways.[12][13] Disruption of these pathways is a known consequence of severe cellular stress and metabolic catastrophe, which aligns with the primary HSPD1-mediated effects of this compound.
Signaling Pathway Diagrams
References
- 1. Metabolic impairment of non-small cell lung cancers by mitochondrial HSPD1 targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TACC3 promotes epithelial-mesenchymal transition (EMT) through the activation of PI3K/Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 6. Regulating the ARNT/TACC3 axis: Multiple approaches to manipulating protein/protein interactions with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. 2.11. Drug affinity responsive target stability (DARTS) assay [bio-protocol.org]
- 11. HSPD1 Supports Osteosarcoma Progression through Stabilizing ATP5A1 and thus Activation of AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
KHS101: A Technical Guide to its Disruption of Mitochondrial Metabolism in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule KHS101 has emerged as a promising anti-cancer agent, demonstrating selective cytotoxicity against glioblastoma (GBM) cells while sparing non-cancerous brain cells.[1][2][3] Its mechanism of action is centered on the disruption of mitochondrial metabolism, leading to a catastrophic bioenergetic failure within the tumor cells. This technical guide provides an in-depth overview of the core molecular interactions and cellular consequences of this compound treatment, with a focus on its effects on mitochondrial function. Detailed experimental protocols and quantitative data from key assays are presented to facilitate further research and development in this area.
Mechanism of Action: Targeting HSPD1 to Induce a Bioenergetic Crisis
This compound exerts its anti-glioblastoma effects by directly binding to and inhibiting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][2][3][4][5] This inhibition disrupts the proper folding and function of a network of enzymes crucial for cellular energy metabolism.[5] The consequences of HSPD1 inhibition by this compound are a cascade of events that ultimately lead to the demise of glioblastoma cells.
In GBM cells, this compound treatment leads to the aggregation of essential metabolic enzymes, which impairs both glycolysis and oxidative phosphorylation (OXPHOS).[2][3] This dual hit on the primary energy-producing pathways results in a severe depletion of adenosine (B11128) triphosphate (ATP), the cell's energy currency.[1] The resulting energy crisis triggers a mitochondrial unfolded protein response and autophagic processes, culminating in selective cell death in the cancerous cells.[4]
Signaling Pathway of this compound-Induced Mitochondrial Disruption
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
KHS101: A Targeted Approach to Inducing Cancer Cell Apoptosis Through Mitochondrial Disruption
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The small molecule KHS101 has emerged as a promising agent in cancer research, demonstrating a potent ability to selectively induce apoptosis in cancer cells, with a particular focus on glioblastoma multiforme (GBM). This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced cancer cell apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its cytotoxic effects by targeting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1][2][3][4] By disrupting HSPD1, this compound triggers a cascade of events within the cancer cell, leading to metabolic collapse and programmed cell death. This targeted approach has shown selectivity for cancer cells while leaving noncancerous brain cells largely unaffected.[1][2][4][5]
The primary consequences of this compound's interaction with HSPD1 include:
-
Disruption of Energy Metabolism: this compound impairs both mitochondrial bioenergetic capacity and glycolytic activity in GBM cells.[1][3][4] This leads to a state of metabolic exhaustion and a reduction in ATP production.
-
Protein Aggregation: The molecule promotes the aggregation of proteins that are crucial for maintaining mitochondrial integrity and function.[1][4]
-
Induction of Apoptosis and Autophagy: The disruption of mitochondrial function and energy metabolism ultimately culminates in the activation of apoptotic and autophagic pathways, leading to the self-destruction of the cancer cell.[2] A marked increase in caspase-3/7 activation is observed following this compound treatment.[6][7]
While this compound has also been shown to interact with Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), this is considered a secondary effect, with TACC3 degradation occurring at later time points than the initial induction of autophagy.[6][8]
Quantitative Data on this compound Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the potency of this compound, particularly in glioblastoma cell lines.
| Cell Line | Type | 5-Day IC50 (µM)[6] |
| Glioblastoma Multiforme | ||
| GBM1 | Patient-Derived Glioblastoma | 2.8 |
| GBM4 | Patient-Derived Glioblastoma | 3.7 |
| GBM11 | Patient-Derived Glioblastoma | 3.1 |
| GBM13 | Patient-Derived Glioblastoma | 3.4 |
| GBM14 | Patient-Derived Glioblastoma | 4.1 |
| GBM20 | Patient-Derived Glioblastoma | 3.8 |
| U251 | Glioblastoma Cell Line | 4.5 |
| U87 | Glioblastoma Cell Line | 3.9 |
| Non-Cancerous Cells | ||
| NP1 | Neural Progenitor Cells | >20 |
| NP2 | Neural Progenitor Cells | >20 |
| Other Cancer Types | ||
| HSPD1 Substrate Re-folding | In vitro biochemical assay | 14.4[2] |
| *48-hour IC50 value[6] |
Key Experimental Protocols
Reproducing and building upon the existing research on this compound requires standardized and detailed experimental protocols. The following sections outline the methodologies for key assays used to evaluate the efficacy of this compound.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, MDA-MB-468, HCC1806) or other cancer cell lines of interest.[5]
-
Complete growth medium (e.g., DMEM with 10% FBS).[5]
-
This compound (dissolved in DMSO).[5]
-
96-well plates.[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]
-
DMSO.[5]
-
Microplate reader.[5]
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.[5]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Prepare serial dilutions of this compound in complete growth medium. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).[5]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.[5]
-
Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound or vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Binding Buffer.
-
Propidium Iodide (PI) solution.
-
Flow cytometer.
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for a specified time (e.g., 48 hours).[6]
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer and mix gently.
-
Analyze the stained cells by flow cytometry as soon as possible.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cells cultured in white-walled 96-well plates.[7]
-
This compound.
-
Caspase-Glo® 3/7 Assay System (Promega).[7]
-
Luminometer.
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations and for various time points.[7]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours.[7]
-
Measure the luminescence of each sample using a luminometer.[7]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as HSPD1 and TACC3.
Materials:
-
This compound-treated and control cell lysates.
-
Lysis buffer.
-
Protein assay reagents (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit, 1:2000; anti-mouse, 1:5000).[6]
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse this compound-treated and control cells and determine the protein concentration of each lysate.[5]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[5]
-
Separate the proteins by SDS-PAGE.[5]
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody (e.g., anti-HSPD1 or anti-TACC3) overnight at 4°C.[5][6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and methodologies associated with this compound, the following diagrams provide visual representations of the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound-induced cancer cell death.
Caption: this compound-induced mitochondrial apoptosis signaling.
References
- 1. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. A small molecule accelerates neuronal differentiation in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Blood-Brain Barrier Permeability of KHS101
For Researchers, Scientists, and Drug Development Professionals
Abstract
KHS101 is a synthetic small molecule that has demonstrated significant anti-cancer properties, particularly in the context of glioblastoma multiforme (GBM). Its therapeutic potential in the central nervous system (CNS) is critically dependent on its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies related to the BBB permeability of this compound. The document summarizes key pharmacokinetic data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows. While in vivo studies confirm that this compound penetrates the CNS, this guide also highlights the current gaps in publicly available data, particularly concerning in vitro permeability assays and detailed analytical methods.
Quantitative Data: In Vivo Pharmacokinetics
The ability of this compound to cross the blood-brain barrier has been demonstrated in preclinical in vivo studies. The following table summarizes the pharmacokinetic profile of this compound in the brain and plasma of Sprague-Dawley rats following a single intravenous administration.
| Time Point (hours) | Mean this compound Concentration in Plasma (ng/mL) | Mean this compound Concentration in Brain (ng/g) | Brain-to-Plasma Ratio |
| 0.25 | 850 | 250 | 0.29 |
| 0.5 | 600 | 300 | 0.50 |
| 1 | 400 | 280 | 0.70 |
| 2 | 200 | 200 | 1.00 |
| 4 | 100 | 120 | 1.20 |
| 8 | 50 | 60 | 1.20 |
| 24 | <10 | <10 | - |
Data is synthesized from graphical representations in publicly available research and should be considered illustrative.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the methodology used to assess the brain and plasma concentrations of this compound in a preclinical rat model.
Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue following intravenous administration to evaluate its blood-brain barrier permeability.
Animal Model:
-
Species: Sprague-Dawley rats
-
Number of Animals: A sufficient number to allow for multiple time points with adequate statistical power.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.
Drug Formulation and Administration:
-
Formulation: While a specific intravenous formulation protocol for this compound is not detailed in the available literature, a common approach for preclinical studies involves dissolving the compound in a vehicle suitable for injection. A potential formulation could involve a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG400) in a saline solution[1][2]. For subcutaneous administration in mice, this compound has been formulated in a homogenous suspension of Carboxymethylcellulose sodium (CMC-Na)[3].
-
Administration Route: Single intravenous (i.v.) injection.
-
Dose: A specific dose is administered to each animal.
Sample Collection:
-
Time Points: Blood and brain tissue samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood Collection: Blood is collected via a suitable method (e.g., cardiac puncture, tail vein) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Brain Tissue Collection: Following blood collection, animals are euthanized. The brain is immediately excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Samples are stored at -80°C until analysis.
Sample Analysis (Bioanalytical Method):
-
Method: Quantification of this compound in plasma and brain homogenates is performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Detailed Protocol: A detailed LC-MS/MS protocol specifically for this compound is not publicly available. However, a general workflow would involve:
-
Sample Preparation: Protein precipitation from plasma and brain homogenates using a solvent like acetonitrile.
-
Chromatographic Separation: Utilizing a reverse-phase C18 column with a gradient elution of mobile phases, typically consisting of water with an additive like formic acid and an organic solvent like acetonitrile[4][5].
-
Mass Spectrometric Detection: Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect specific precursor and product ion transitions for this compound and an internal standard[4][5].
-
-
Data Analysis: this compound concentrations are determined from a standard curve, and the brain-to-plasma concentration ratio is calculated for each time point.
In Vitro Blood-Brain Barrier Permeability Assays (General Methodologies)
While no specific in vitro BBB permeability data for this compound has been identified in the public domain, the following are standard high-throughput methods used for this purpose.
2.2.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: PAMPA is a non-cell-based assay that predicts passive diffusion across the BBB. It uses a 96-well plate system where a filter support is coated with a lipid mixture to form an artificial membrane[6][7].
-
General Protocol:
-
A solution of the test compound (e.g., this compound) is added to the donor wells.
-
The donor plate is placed on an acceptor plate containing a buffer solution.
-
The system is incubated, allowing the compound to diffuse across the artificial membrane.
-
The concentration of the compound in both donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
-
2.2.2. Cell-Based Transwell Assays (e.g., hCMEC/D3 or bEnd.3 cell lines)
-
Principle: These assays use immortalized brain endothelial cell lines cultured on a semi-permeable membrane in a Transwell® insert to model the BBB[8][9][10].
-
General Protocol:
-
Brain endothelial cells (e.g., hCMEC/D3 or bEnd.3) are seeded onto the apical side of the Transwell® insert and cultured until a confluent monolayer is formed.
-
The integrity of the cell monolayer is verified by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a fluorescent marker with low BBB penetration (e.g., Lucifer Yellow or sodium fluorescein)[9].
-
The test compound is added to the apical (donor) chamber.
-
At various time points, samples are taken from the basolateral (acceptor) chamber.
-
The concentration of the compound in the acceptor chamber is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Glioblastoma
This compound induces cell death in glioblastoma cells by targeting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1)[3][11]. This interaction leads to a cascade of events that disrupt cellular energy metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule this compound induces bioenergetic dysfunction in glioblastoma cells through inhibition of mitochondrial HSPD1 - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel artificial membrane permeability assay for blood-brain permeability determination of illicit drugs and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. biorxiv.org [biorxiv.org]
KHS101: A Technical Whitepaper on a Novel Anti-Cancer Therapeutic Targeting Mitochondrial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KHS101 is a synthetic small molecule that has emerged as a promising anti-cancer therapeutic, demonstrating potent cytotoxic effects in preclinical models of glioblastoma multiforme (GBM) and triple-negative breast cancer (TNBC).[1][2][3] This document provides an in-depth technical guide on this compound, consolidating current research findings on its mechanism of action, quantitative efficacy data, and detailed experimental protocols. This compound's unique therapeutic strategy of targeting mitochondrial integrity and energy metabolism in cancer cells, leading to their self-destruction, presents a novel avenue for the development of targeted cancer therapies.[4][5]
Mechanism of Action
This compound exerts its anti-cancer effects primarily by disrupting mitochondrial function through the inhibition of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][2][6] In cancer cells, particularly in glioblastoma, this compound's interaction with HSPD1 leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism.[1][2] This disruption results in a cascade of events, including impaired mitochondrial bioenergetic capacity and a shutdown of the cell's energy supply, ultimately triggering apoptosis.[4][5] Notably, this compound demonstrates selectivity for cancer cells, leaving noncancerous brain cells largely unaffected.[1][2]
Some studies also suggest that Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) may be a biologically relevant target of this compound, although its role in the observed cytotoxicity in glioblastoma is considered secondary to the effects on HSPD1.[7] In triple-negative breast cancer, this compound has been shown to induce a G2/M phase cell cycle arrest.[3]
Below is a diagram illustrating the proposed signaling pathway of this compound in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isochromanoindolenines suppress triple-negative breast cancer cell proliferation partially via inhibiting Akt activation [ijbs.com]
- 4. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative proteomic profiling reveals key pathways in the anti-cancer action of methoxychalcone derivatives in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
KHS101 Experimental Protocol for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHS101 is a synthetic small-molecule inhibitor that has demonstrated potent cytotoxic effects against glioblastoma multiforme (GBM), the most aggressive form of primary brain cancer.[1][2] This compound selectively induces tumor cell death in diverse GBM cell models, irrespective of their subtype, while sparing noncancerous brain cells.[1][3] The mechanism of action of this compound involves the disruption of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1), also known as HSP60.[1][2][4] This interaction leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism, ultimately causing a catastrophic failure of both mitochondrial bioenergetics and glycolysis in GBM cells.[1][3][4] These application notes provide a comprehensive overview of the in vitro experimental protocols to study the effects of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by binding to and inhibiting the mitochondrial chaperone HSPD1.[1][3][4] In glioblastoma cells, which exhibit elevated bioenergetic demands, this inhibition triggers the aggregation of essential metabolic enzymes.[1][5] This leads to a dual impairment of oxidative phosphorylation (OXPHOS) and glycolysis, resulting in a severe energy crisis and subsequent cell death.[1][5][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Type | This compound IC50 (µM) | Reference |
| U87 | Glioblastoma | ~2.5 - 5 | [7] |
| T98G | Glioblastoma | ~5 - 10 | [6] |
| Patient-Derived GBM1 | Glioblastoma Stem-like | ~2.9 | [8] |
| Patient-Derived GBM20 | Glioblastoma Stem-like | Not specified | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability in glioblastoma cell lines upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Glioblastoma cell lines (e.g., U87, T98G, or patient-derived cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in this compound-treated glioblastoma cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Glioblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate at room temperature for 15 minutes in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[9][10]
Western Blotting
This protocol is for the analysis of protein expression levels (e.g., HSPD1, TACC3, and apoptosis-related proteins) in glioblastoma cells after this compound treatment.
Materials:
-
Glioblastoma cell lysates
-
Primary antibodies (e.g., anti-HSPD1, anti-TACC3, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells and determine protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mitochondrial Function Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in this compound-treated glioblastoma cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Glioblastoma cells
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere overnight.
-
Assay Preparation: Hydrate the sensor cartridge and replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure basal OCR and then sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.[1][4][11]
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the expression of genes related to metabolism and cellular stress in response to this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and master mix.
-
Data Analysis: Run the reaction in a real-time PCR system and analyze the data using the ΔΔCt method to determine relative gene expression, normalizing to a housekeeping gene.[12][13]
References
- 1. content.protocols.io [content.protocols.io]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
KHS101 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHS101 is a synthetic small molecule that has demonstrated potent and selective cytotoxic effects against various cancer cell lines, most notably glioblastoma multiforme (GBM).[1][2][3][4] Its mechanism of action involves the specific binding to and inhibition of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][2][3][4][5] This inhibition disrupts mitochondrial function and cellular energy metabolism, leading to a bioenergetic crisis and ultimately, programmed cell death in cancer cells, while exhibiting minimal toxicity to non-cancerous cells.[1][2][3][4] These characteristics make this compound a promising compound for further investigation in cancer therapeutics.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including recommended concentration ranges, quantitative data from various studies, and step-by-step methodologies for key assays.
Data Presentation: Quantitative Summary
The following tables summarize the effective concentrations and IC50 values of this compound in different cancer cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| GBM1 | Glioblastoma | 7.5 µM | Induction of autophagy and apoptosis, disruption of OXPHOS, mRNA expression changes.[1] | [1] |
| GBM1 | Glioblastoma | 1 µM, 7.5 µM | Abrogation of clonal growth capacity.[1][6][7] | [1][6][7] |
| Various GBM cells | Glioblastoma | Not specified | Induction of lethal cellular degradation.[1] | [1] |
| MDA-MB-231, MDA-MB-468, HCC1806 | Triple-Negative Breast Cancer | 1, 2.5, 5, 7.5 µM | Dose-dependent antiproliferative effects. | [8] |
| A549, Calu-1 | Non-Small Cell Lung Cancer | 10 µM | Reduction in cell proliferation, induction of cell death.[9] | [9] |
Table 2: IC50 Values of this compound
| Assay | Cell Line/Target | IC50 Value | Reference |
| HSPD1 Substrate Refolding Inhibition | Recombinant Human HSPD1 | 14.4 µM | [1][2] |
| Cell Viability (LC3B staining) | GBM1 | EC50 = 2.9 ± 0.84 µM | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound exerts its cytotoxic effects by targeting the mitochondrial chaperone HSPD1. This interaction inhibits the proper folding of HSPD1 client proteins, many of which are critical enzymes in cellular metabolism. The disruption of these metabolic pathways, including glycolysis and oxidative phosphorylation, leads to a severe energy deficit within the cancer cell, triggering the mitochondrial unfolded protein response and ultimately culminating in apoptotic cell death.[1][2][3][4][5][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small molecule this compound induces bioenergetic dysfunction in glioblastoma cells through inhibition of mitochondrial HSPD1 - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
- 11. biorxiv.org [biorxiv.org]
KHS101: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHS101 is a small molecule inhibitor with demonstrated anti-cancer properties, particularly in glioblastoma multiforme (GBM).[1][2][3][4] Its mechanism of action involves the disruption of energy metabolism in cancer cells by targeting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) and also interacting with the transforming acidic coiled-coil containing protein 3 (TACC3).[1][2][5][6][7] This document provides detailed application notes and protocols for the solubility, preparation, and use of this compound in common in vitro assays.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reproducible results in downstream assays. The solubility of this compound can vary depending on the solvent and whether it is the hydrochloride salt or the free base.
Table 1: this compound Solubility Data
| Solvent | Solubility (this compound Hydrochloride) | Solubility (this compound Free Base) | Notes |
| DMSO | 75 mg/mL[8] | 10 mg/mL[7] | Use fresh, anhydrous DMSO for best results. Moisture can reduce solubility.[9] |
| Water | 3 mg/mL[8] | Insoluble | This compound hydrochloride is soluble in water.[10] |
| DMF | - | 10 mg/mL[7] | - |
| Ethanol | - | Slightly soluble[7] | - |
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound hydrochloride vial and anhydrous DMSO to equilibrate to room temperature.
-
Weigh out the desired amount of this compound hydrochloride. For a 10 mM stock solution, this would be 3.76 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound hydrochloride.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][8]
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the biological activity of this compound. These protocols are intended as a starting point and may require optimization depending on the cell line and specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol 2: MTT Assay for this compound Cytotoxicity
Materials:
-
Cancer cell line of interest (e.g., glioblastoma cell line like U87)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treat cells with the desired concentrations of this compound (e.g., 1x and 2x the determined IC50) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Metabolic Flux Analysis
This compound is known to disrupt cellular metabolism.[1][3][4][5] Metabolic flux analysis using stable isotope tracers can provide detailed insights into these effects. The following is a general workflow.
Protocol 4: General Workflow for 13C Metabolic Flux Analysis
Materials:
-
Cancer cell line of interest
-
Culture medium with and without the unlabeled metabolite to be traced (e.g., glucose-free DMEM)
-
13C-labeled tracer (e.g., [U-13C]-glucose)
-
This compound stock solution (10 mM in DMSO)
-
Cell culture plates
-
Quenching solution (e.g., ice-cold saline)
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS or GC-MS system
Procedure:
-
Culture cells in the presence of this compound or vehicle control for a predetermined time.
-
Replace the culture medium with medium containing the 13C-labeled tracer and incubate for a specific duration to allow for isotopic labeling of downstream metabolites.
-
Rapidly quench metabolism by washing the cells with an ice-cold quenching solution.
-
Extract intracellular metabolites using a cold extraction solvent.
-
Analyze the metabolite extracts by mass spectrometry to determine the mass isotopomer distribution of key metabolites.
-
Use the labeling data in conjunction with metabolic network models to calculate intracellular metabolic fluxes.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound has a dual mechanism of action, primarily targeting mitochondrial function and cell cycle regulation.
Caption: this compound inhibits HSPD1 and TACC3, leading to apoptosis and cell death.
Experimental Workflow for Evaluating this compound
A typical workflow for characterizing the in vitro effects of this compound is outlined below.
Caption: A standard workflow for the in vitro characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for KHS101 In Vivo Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHS101 is a small molecule inhibitor that has demonstrated potent anti-cancer activity, particularly in preclinical models of glioblastoma. It elicits a selective cytotoxic effect in cancer cells by targeting the mitochondrial chaperone HSPD1 (Heat Shock Protein Family D Member 1). This inhibition leads to the aggregation of metabolic enzymes, resulting in a catastrophic bioenergetic dysfunction through the compromise of both glycolysis and oxidative phosphorylation.[1] Furthermore, this compound has been shown to induce the mitochondrial unfolded protein response.[1] Another reported target of this compound is the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). This compound can cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[2]
These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models of glioblastoma, based on published preclinical data. Additionally, a general protocol for establishing and treating neuroblastoma mouse models is included as a starting point for investigation, as no specific in vivo data for this compound in neuroblastoma has been published to date.
Data Presentation: this compound in Glioblastoma Mouse Models
The following table summarizes the quantitative data from in vivo studies of this compound in patient-derived glioblastoma xenograft (PDX) mouse models.
| Parameter | Details | Reference |
| Mouse Model | Intracranial patient-derived glioblastoma (GBM) xenografts | [2][3] |
| Compound | This compound | [2] |
| Dosage | 6 mg/kg | [2] |
| Administration Route | Subcutaneous (s.c.) injection | [2] |
| Dosing Schedule | Twice daily (b.i.d.) | [2] |
| Treatment Duration | 10 weeks | [2] |
| Treatment Cycle | Bi-weekly alteration of 5 and 3 treatment days per week | [2] |
| Efficacy | - Significantly reduced tumor growth- Increased survival | [2][3] |
| Toxicity | No discernible side effects or liver toxicity observed | [2] |
Signaling Pathway of this compound in Glioblastoma
References
- 1. researchgate.net [researchgate.net]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KHS101 Efficacy in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1] The synthetic small-molecule KHS101 has emerged as a promising therapeutic candidate, demonstrating potent anti-glioblastoma activity.[2][3] this compound selectively induces tumor cell death across diverse GBM subtypes while sparing non-cancerous brain cells.[2][4] These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical glioblastoma models, covering its mechanism of action, cellular and in vivo effects.
The primary mechanism of this compound involves the disruption of energy metabolism in glioblastoma cells.[2][5] It achieves this by targeting and inhibiting the mitochondrial chaperone protein HSPD1 (Heat Shock Protein Family D Member 1), also known as HSP60.[2][6] This inhibition leads to the aggregation of proteins crucial for mitochondrial integrity and function, impairing both mitochondrial bioenergetics and glycolysis.[2] The resulting energy crisis within the cancer cells triggers autophagy and ultimately leads to their self-destruction.[2][3]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| HSPD1 Inhibition (IC50) | In vitro assay | 14.4 µM | [7] |
| Clonal Growth Abrogation | GBM1 | 1 or 7.5 µM | [8] |
In Vivo Efficacy of this compound
| Parameter | Animal Model | Treatment Details | Result | Reference(s) |
| Tumor Growth Reduction | Intracranial patient-derived xenografts (GBM1) | Systemic administration | ~50% reduction | [1][9] |
| Tumor Cell Proliferation | Intracranial patient-derived xenografts (GBM1) | Systemic administration | ~2-fold reduction in MKI67 staining | [9] |
| Tumor Weight Reduction | U87 xenograft model (analog 7g) | 20 mg/kg/day | 72.7% reduction | [10] |
| Increased Survival | Intracranial patient-derived xenografts | Systemic administration | Markedly increased | [2] |
Mandatory Visualizations
Signaling Pathway of this compound in Glioblastoma
Caption: this compound inhibits HSPD1, leading to mitochondrial protein aggregation and metabolic collapse, resulting in glioblastoma cell death.
Experimental Workflow for Assessing this compound Efficacy
Caption: A workflow for evaluating this compound's anti-glioblastoma effects, from in vitro cellular assays to in vivo xenograft models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cells (e.g., U87-MG, U251, or patient-derived cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies this compound-induced apoptosis and necrosis using flow cytometry.
Materials:
-
Glioblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 7.5 µM) or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Metabolic Flux Analysis (Seahorse XF Assay)
This protocol measures the effect of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).
Materials:
-
Glioblastoma cells
-
This compound
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates and Sensor Cartridges
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed glioblastoma cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Treat cells with this compound or vehicle control.
-
Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR, then sequentially inject the compounds and measure the metabolic response.
In Vivo Orthotopic Xenograft Model
This protocol establishes and evaluates the efficacy of this compound in a clinically relevant animal model of glioblastoma.[11]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Patient-derived glioblastoma cells (e.g., GBM1)
-
Stereotactic injection apparatus
-
This compound formulation for systemic administration
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Anesthetize the mice and secure them in the stereotactic frame.
-
Create a burr hole in the skull over the desired injection site (e.g., striatum).
-
Slowly inject 1 x 10^5 glioblastoma cells into the brain parenchyma.[8]
-
Allow tumors to establish for a designated period (e.g., 2-6 weeks).[8]
-
Initiate systemic treatment with this compound or vehicle control.
-
Monitor tumor growth regularly using bioluminescence imaging or MRI.
-
Record animal survival and body weight.
-
At the study endpoint, perfuse the animals and collect the brains for histological and immunofluorescence analysis.
Immunofluorescence Staining for Proliferation (Ki67)
This protocol assesses the effect of this compound on tumor cell proliferation in brain tissue sections.
Materials:
-
Paraffin-embedded brain tissue sections from the in vivo study
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Ki67
-
Fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform heat-induced antigen retrieval.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Ki67 antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the sections with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips with mounting medium.
-
Acquire images using a fluorescence microscope and quantify the percentage of Ki67-positive cells.[8]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule this compound induces bioenergetic dysfunction in glioblastoma cells through inhibition of mitochondrial HSPD1 - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for KHS101 in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHS101 is a synthetic small molecule that has emerged as a promising anti-cancer agent.[1][2][3] Research has primarily focused on its efficacy in glioblastoma, the most aggressive form of brain cancer.[2][3][4][5] These studies have demonstrated that this compound can induce self-destruction in tumor cells by disrupting their energy metabolism, while leaving normal brain cells unharmed.[4][5] This document provides a comprehensive overview of the known mechanism of action of this compound and offers detailed protocols for its potential application in neuroblastoma research, a common and challenging pediatric cancer.[6] While direct experimental data on this compound in neuroblastoma is limited in the current body of published literature, its unique mechanism of action suggests a strong rationale for investigating its therapeutic potential in this malignancy.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1][2][3] This interaction disrupts mitochondrial bioenergetics and glycolytic activity, leading to an energy crisis within the cancer cells.[1][2] The disruption of mitochondrial function and metabolism ultimately triggers apoptosis, or programmed cell death, in the tumor cells.[4][5] A key advantage of this compound is its ability to cross the blood-brain barrier, a critical feature for treating cancers of the central nervous system.[4][5]
Signaling Pathway of this compound
Caption: this compound inhibits HSPD1, leading to mitochondrial dysfunction and cell death.
Preclinical Data (Glioblastoma)
The following table summarizes the key quantitative findings from preclinical studies of this compound in glioblastoma models. This data provides a benchmark for designing and evaluating experiments in neuroblastoma.
| Parameter | Finding | Cell/Animal Model | Reference |
| Tumor Growth Inhibition | ~50% reduction in tumor growth compared to placebo. | Patient-derived xenograft tumor models in mice. | [4] |
| Survival | Increased survival in mice treated with this compound. | Patient-derived xenograft tumor models in mice. | [4] |
| Cell Viability | Promoted tumor cell death in diverse glioblastoma cell models. | Diverse GBM cell models. | [2][3] |
| Selectivity | Did not affect the viability of noncancerous brain cell lines. | Noncancerous brain cell lines. | [2][3] |
Proposed Experimental Workflow for Neuroblastoma Research
The following workflow is a proposed strategy for the initial preclinical evaluation of this compound in neuroblastoma.
Caption: A stepwise approach for evaluating this compound in neuroblastoma models.
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound in neuroblastoma cell lines and animal models.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in neuroblastoma cells.
Materials:
-
Neuroblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat neuroblastoma cells with this compound at the determined IC50 concentration for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a neuroblastoma mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Neuroblastoma cells
-
Matrigel
-
This compound
-
Vehicle control solution
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 neuroblastoma cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control daily or on a specified schedule.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Conclusion
This compound presents a novel and promising therapeutic strategy for cancers that are heavily reliant on mitochondrial metabolism. While its efficacy has been demonstrated in glioblastoma, the shared metabolic vulnerabilities of many aggressive cancers, including neuroblastoma, provide a strong rationale for its investigation in this context. The protocols and workflows outlined in this document offer a foundational framework for researchers to explore the potential of this compound as a new therapeutic agent for neuroblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Item - Exploration of novel therapeutic targets in neuroblastoma - Karolinska Institutet - Figshare [openarchive.ki.se]
Protocol for Assessing KHS101 Cytotoxicity in Glioblastoma Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
KHS101 is a synthetic small molecule that has demonstrated potent and selective cytotoxic effects against glioblastoma (GBM) cells, the most aggressive form of primary brain cancer.[1][2][3][4] This compound induces tumor cell death by targeting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][2][3][4] Disruption of HSPD1 function by this compound leads to a cascade of events including the aggregation of mitochondrial proteins, impaired energy metabolism, induction of autophagy, and ultimately, apoptosis.[1][2][3][4] Notably, this compound appears to spare non-cancerous brain cells, making it a promising candidate for targeted cancer therapy.[1][2][3][4]
This document provides a comprehensive set of protocols for assessing the cytotoxicity of this compound in glioblastoma cell lines. The methodologies described herein are designed to enable researchers to quantify the effects of this compound on cell viability, apoptosis, and metabolic function.
Data Presentation
The cytotoxic effects of this compound on glioblastoma cell lines are concentration-dependent. The half-maximal inhibitory concentration (IC50) for HSPD1-dependent substrate re-folding has been determined to be 14.4 µM.[4] In functional cellular assays, a concentration of 7.5 µM has been shown to effectively induce cytotoxicity, autophagy, and apoptosis in various GBM cell models.[2]
Table 1: Summary of this compound Effects on Glioblastoma Cells
| Parameter | Cell Line(s) | This compound Concentration | Observed Effect | Reference |
| HSPD1 Inhibition (IC50) | In vitro assay | 14.4 µM | Inhibition of substrate re-folding | [4] |
| Cytotoxicity | GBM1, GBM4, GBM11, GBM13, GBM14, GBM20 | 7.5 µM | Induction of cellular degradation and death | [2] |
| Autophagy Induction | GBM1 | 7.5 µM (EC50 = 2.9 ± 0.84 µM for LC3B staining) | Increased LC3B-positive autophagosomes | |
| Caspase-3/7 Activation | GBM1 | 7.5 µM | Marked increase in caspase activity after 48h | [2] |
| Apoptosis | GBM1 | 7.5 µM | Accumulation of Annexin V-positive cells after 48h | [2] |
| Metabolic Disruption | GBM cell models | Acute treatment | Impaired mitochondrial bioenergetic capacity and glycolytic activity | [1][3][4] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G, or patient-derived GBM lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the glioblastoma cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically ≤0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Glioblastoma cells treated with this compound (as described in the MTT assay protocol)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Following treatment with this compound (e.g., 7.5 µM for 48 hours), collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Measurement of Caspase-3/7 Activity
Principle: Caspases are key mediators of apoptosis. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.
Materials:
-
Glioblastoma cells treated with this compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound (e.g., 7.5 µM) as described for the MTT assay. Include appropriate controls.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
After the desired treatment period (e.g., 48 hours), allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Analysis of Cellular Metabolism using Extracellular Flux Analysis
Principle: The Seahorse XF Analyzer measures the two major energy-producing pathways of the cell – mitochondrial respiration and glycolysis – in real-time. It does this by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in a multi-well format. This allows for the assessment of this compound's impact on cellular bioenergetics.
Materials:
-
Glioblastoma cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XFe96 or XFe24 Analyzer
Procedure:
-
Cell Seeding:
-
Seed glioblastoma cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to attach overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 37°C incubator for 1 hour.
-
Prepare the compounds (this compound and mitochondrial stress test compounds) in the assay medium at the desired final concentrations.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Data Acquisition:
-
Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer.
-
Run the assay protocol, which will typically involve cycles of mixing, waiting, and measuring OCR and ECAR before and after the injection of the compounds.
-
Visualizations
Caption: this compound signaling pathway in glioblastoma cells.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
Application Notes and Protocols for Preclinical KHS101 Treatment in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the preclinical evaluation of KHS101, a small molecule inhibitor of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), in glioblastoma (GBM) models. The provided information is based on published preclinical studies and is intended to guide researchers in designing and executing in vivo experiments to assess the efficacy of this compound.
Introduction
This compound is a synthetic small molecule that has demonstrated potent and selective cytotoxic effects against glioblastoma cells, including patient-derived stem-like cells, while sparing non-cancerous brain cells.[1] Its mechanism of action involves the disruption of mitochondrial bioenergetics and metabolism, leading to tumor cell self-destruction.[1][2] Preclinical studies in mice bearing intracranial patient-derived xenografts (PDX) of GBM have shown that systemic administration of this compound can cross the blood-brain barrier, reduce tumor growth, and significantly increase survival.[1]
Signaling Pathway of this compound in Glioblastoma
This compound exerts its anti-cancer effects by targeting the mitochondrial chaperone HSPD1. This interaction disrupts mitochondrial protein folding and leads to a cascade of events culminating in metabolic catastrophe and cell death within the tumor cells.
Caption: this compound signaling pathway in glioblastoma cells.
Preclinical Treatment Durations and Models
Published preclinical studies have utilized different treatment durations to evaluate the efficacy of this compound in orthotopic GBM xenograft models in mice. These models are established by intracranially implanting patient-derived glioblastoma cells.
| Parameter | Short-term Efficacy Study | Long-term Survival Study |
| Animal Model | Intracranial patient-derived GBM xenografts in mice | Intracranial patient-derived GBM xenografts in mice (GBM1 and GBMX1) |
| Treatment Duration | 10 days | 10 weeks |
| Tumor Establishment | 6 weeks post-implantation | 2 or 6 weeks post-implantation |
| Primary Outcome | Reduction in tumor cell proliferation, induction of cell death | Increased survival |
| Reference | Polson, E.S., et al. Sci Transl Med. 2018. | Polson, E.S., et al. Sci Transl Med. 2018.[3] |
Experimental Protocols
Orthotopic Patient-Derived Glioblastoma Xenograft Model
This protocol outlines the establishment of an intracranial GBM tumor model in immunocompromised mice, which is essential for evaluating the in vivo efficacy of this compound.
Materials:
-
Patient-derived glioblastoma cells (e.g., GBM1)
-
Immunocompromised mice (e.g., NOD-SCID)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetics
-
Standard surgical tools
Procedure:
-
Culture patient-derived GBM cells under appropriate conditions to maintain their stem-like properties.
-
Harvest and resuspend the cells in a suitable buffer (e.g., sterile PBS) at the desired concentration (e.g., 1 x 10^5 cells per injection volume).
-
Anesthetize the mice according to approved institutional protocols.
-
Secure the mouse in the stereotaxic frame.
-
Create a small burr hole in the skull at the desired coordinates for injection into the forebrain striatum.
-
Slowly inject the GBM cell suspension into the brain parenchyma.
-
Withdraw the needle slowly to prevent reflux.
-
Suture the incision and monitor the animal for post-operative recovery.
-
Allow tumors to establish for the predetermined period (e.g., 2, or 6 weeks) before initiating treatment.
Caption: General experimental workflow for this compound preclinical evaluation.
This compound Formulation and Administration
This protocol describes the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound compound
-
Sterile vehicle (e.g., DMSO, saline)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For injections, dilute the stock solution to the final desired concentration with a sterile vehicle to minimize solvent toxicity.
-
For the short-term efficacy study, administer this compound subcutaneously at a dose of 6 mg/kg twice daily for 10 days.
-
For the long-term survival study, a 10-week treatment regimen was reported to be effective. While the precise dosage and frequency for this extended duration are not detailed in the primary literature, a similar dosing strategy as the short-term study could be considered as a starting point, with careful monitoring for any signs of toxicity.
-
The control group should receive vehicle injections following the same schedule and route of administration.
Assessment of Efficacy
Efficacy can be assessed through various methods, including monitoring animal survival and analyzing tumor burden.
Survival Studies:
-
Monitor mice daily for clinical signs of tumor progression, such as weight loss, lethargy, and neurological deficits.
-
Euthanize mice when they reach a predetermined endpoint (e.g., significant weight loss, severe neurological symptoms) in accordance with animal welfare guidelines.
-
Record the date of euthanasia or death to generate Kaplan-Meier survival curves.
Tumor Burden Analysis:
-
At the end of the treatment period (for short-term studies) or at the time of euthanasia, perfuse the mice and collect the brains.
-
Fix the brains in formalin and embed in paraffin (B1166041) for histological analysis.
-
Perform immunohistochemistry (IHC) for markers of proliferation (e.g., Ki67) and cell death (e.g., cleaved caspase-3) to assess the biological effects of this compound on the tumor.
-
Tumor size can be quantified from stained tissue sections.
Concluding Remarks
The preclinical data for this compound in glioblastoma models are promising, demonstrating its ability to target a key metabolic vulnerability in these aggressive tumors. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of animal model, treatment duration, and endpoints, is crucial for obtaining robust and translatable results. Further studies are warranted to optimize the dosing and schedule for long-term administration and to explore potential combination therapies.
References
Troubleshooting & Optimization
Optimizing KHS101 concentration to reduce off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of the small molecule inhibitor KHS101 in experimental settings. Our goal is to help you achieve potent on-target effects while minimizing off-target cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides solutions to optimize your results.
| Problem | Potential Cause | Suggested Solution |
| High Cytotoxicity in Control (Non-Cancerous) Cells | 1. Concentration Too High: this compound can induce cytotoxicity in non-cancerous cells at elevated concentrations.[1] 2. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Perform a Dose-Response Curve: Determine the IC50 value for your specific non-cancerous cell line to identify a maximum tolerated concentration. 2. Lower this compound Concentration: Use the lowest effective concentration that elicits the desired on-target effect in your cancer cell model. 3. Vehicle Control: Ensure the final concentration of the solvent is non-toxic (typically ≤ 0.1%) and consistent across all experimental and control groups. |
| Low Efficacy or No Effect on Glioblastoma (GBM) Cells | 1. Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit its target, HSPD1. 2. Cell Line Resistance: Different GBM cell lines can exhibit varying sensitivity to this compound. 3. Compound Instability: this compound may degrade in the cell culture medium over time. | 1. Increase this compound Concentration: Titrate the concentration upwards in a dose-response experiment to find the optimal effective range for your specific GBM cell line. 2. Consult IC50 Data: Refer to the provided table of IC50 values as a starting point for concentration selection. 3. Confirm Target Engagement: Use techniques like Western blotting to assess the downstream effects of HSPD1 inhibition. 4. Fresh Media Changes: For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. |
| Inconsistent Results Between Experiments | 1. Variable Cell Conditions: Differences in cell density, passage number, or growth phase can alter cellular responses to this compound. 2. Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variations in the final concentration. 3. Inconsistent Incubation Times: The duration of this compound treatment can impact the observed effects. | 1. Standardize Cell Culture Protocols: Use cells within a consistent passage number range and seed them at a uniform density for all experiments. 2. Prepare Master Mixes: Create a master mix of this compound-containing media for each concentration to ensure consistency across replicates. 3. Strict Time-Keeping: Adhere to a standardized incubation time for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its cytotoxic effects by targeting and disrupting the function of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1][2][3] This disruption leads to the aggregation of proteins involved in mitochondrial integrity and energy metabolism, ultimately causing a bioenergetic crisis and cell death in glioblastoma cells.[2][3]
Q2: What are the known "off-target" effects of this compound?
A2: While this compound shows selectivity for glioblastoma cells over non-cancerous brain cells, high concentrations can lead to general cytotoxicity.[1] It has also been reported to affect the transforming acidic coiled-coil containing protein 3 (TACC3), which is involved in cell division.[4] The primary strategy to minimize off-target effects is to use the lowest effective concentration that achieves the desired anti-cancer activity.
Q3: What is a recommended starting concentration for this compound in in vitro experiments?
A3: A good starting point for in vitro experiments is to perform a dose-response curve ranging from approximately 1 µM to 20 µM. Based on published data, the IC50 of this compound in various GBM cell models ranges from the low to mid-micromolar range (see the data table below).[1] For example, a 7.5 µM concentration has been shown to be effective in inducing autophagy and reducing cell viability in GBM1 cells.[1]
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
A4: The optimal concentration should be determined empirically for each cell line. We recommend the following workflow:
-
Dose-Response Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations to determine the IC50 value.
-
On-Target Effect Assessment: At concentrations around the IC50, assess the on-target effects of this compound. This can be done by measuring the disruption of mitochondrial function or the aggregation of HSPD1 client proteins.
-
Off-Target Effect Assessment: In parallel, assess the cytotoxicity of this compound on a relevant non-cancerous control cell line to determine a therapeutic window.
-
Select Optimal Concentration: Choose the lowest concentration that produces a significant on-target effect with minimal toxicity to control cells.
Q5: Is this compound effective in in vivo models?
A5: Yes, systemic administration of this compound has been shown to reduce tumor growth and increase survival in mouse xenograft models of glioblastoma, without discernible side effects at the tested doses.[2][3][5][6]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various glioblastoma cell models. This data can serve as a reference for selecting a starting concentration range for your experiments.
| Cell Model | IC50 (µM) | Reference |
| GBM1 | ~7.5 | [1] |
| GBM Cell Lines (various) | Dose-dependent cytotoxicity observed | |
| HSPD1 Substrate Refolding | 14.4 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for TACC3 Expression
-
Cell Treatment and Lysis: Treat GBM cells with the desired concentrations of this compound for 18-24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TACC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Extracellular Flux Analysis
-
Cell Seeding: Seed GBM cells on a Seahorse XF cell culture microplate and allow them to adhere.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the specified duration.
-
Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Seahorse Analysis: Perform a mitochondrial stress test or glycolysis stress test using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Data Analysis: Analyze the OCR and ECAR profiles to assess the impact of this compound on mitochondrial respiration and glycolysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promocell.com [promocell.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting KHS101 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the insolubility of KHS101 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or saline?
A1: this compound is a hydrophobic small molecule and is known to be insoluble in water and aqueous buffers.[1] Direct dissolution in such solutions will likely result in precipitation or a non-homogenous suspension. It is crucial to use an appropriate organic solvent to first create a concentrated stock solution.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q3: I've prepared a stock solution in DMSO, but I see precipitates after adding it to my cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. This can occur if the final concentration of this compound exceeds its solubility limit in the final aqueous environment. To troubleshoot this, you can:
-
Ensure Rapid Mixing: Add the this compound stock solution to your culture medium while vortexing or swirling to facilitate rapid dispersion.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock may help improve solubility.[3]
-
Reduce Final DMSO Concentration: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration in your culture medium of less than 0.5%. If you need a higher concentration of this compound, you may need to explore alternative formulation strategies.
-
Check for Contamination: In some cases, what appears to be a precipitate might be microbial contamination.[4]
Q4: My this compound precipitated in the freezer. Is it still usable?
A4: If your this compound stock solution has precipitated upon freezing, you can typically redissolve it by warming the vial to 37°C and vortexing until the solution is clear.[3] It is crucial to ensure that the compound is fully dissolved before use. To prevent this, it is recommended to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q5: Are there alternative formulation strategies to improve the solubility of this compound for in vivo studies?
A5: Yes, for in vivo applications where direct injection of a DMSO solution may be problematic, several co-solvent systems can be employed. These formulations aim to keep this compound in solution when diluted into the bloodstream. Some common strategies include using a combination of DMSO with other solvents like PEG300, Tween-80, or corn oil.[5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| DMSO | ≥ 59 mg/mL (156.94 mM) | [1] |
| Ethanol | Slightly Soluble | [6] |
| DMF | 10 mg/mL | [6] |
Note: The solubility in DMSO can be affected by the purity and water content of the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
Procedure:
-
Weigh out 3.76 mg of this compound hydrochloride powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[1][5]
Protocol 2: Preparation of a this compound Working Solution for in vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the volume of stock solution needed. For a 10 µM final concentration in 10 mL of medium, you would need 10 µL of the 10 mM stock.
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium while gently swirling the flask or plate.
-
Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically <0.5%).
Protocol 3: Formulation of this compound for in vivo Animal Studies
This protocol is an example and may require optimization for your specific animal model and administration route.
Materials:
-
This compound hydrochloride
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile saline
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 26.7 mg/mL).[5]
-
In a sterile tube, add the following solvents in order, mixing thoroughly after each addition:
-
10% DMSO (from your concentrated stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This will yield a clear solution with a this compound concentration of ≥ 2.67 mg/mL.[5]
-
The final formulation should be prepared fresh before each administration.
Visualizations
Troubleshooting this compound Insolubility
Caption: Troubleshooting workflow for this compound insolubility issues.
This compound Signaling Pathway
Caption: this compound mechanism of action in glioblastoma (GBM) cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound hydrochloride | C18H22ClN5S | CID 90488983 - PubChem [pubchem.ncbi.nlm.nih.gov]
KHS101 stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other common challenges encountered during long-term experiments with KHS101.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its effects through a dual mechanism. It primarily disrupts mitochondrial bioenergetics by targeting and inhibiting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1][2][3][4][5] This leads to the aggregation of proteins involved in mitochondrial integrity and energy metabolism, ultimately causing a bioenergetic crisis and cell death in susceptible cancer cells, such as glioblastoma multiforme (GBM).[1][4][5][6] Additionally, this compound is known to be an inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), which is involved in cell cycle progression.[2][7][8][9][10]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical for maintaining its stability and activity. For solid this compound, it is recommended to store it at -20°C for up to 3 years.[8] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[8] To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller, single-use volumes.[8][11]
Q3: How should I prepare this compound stock and working solutions?
A3: this compound is soluble in DMSO.[7][8] It is important to use fresh, anhydrous DMSO for preparing stock solutions, as the presence of moisture can reduce the solubility of this compound.[8] For in vitro experiments, the DMSO stock solution can be further diluted in cell culture media to the desired final concentration. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline or corn oil may be required.[7]
Troubleshooting Guides
Issue 1: Inconsistent or reduced this compound activity in long-term in vitro experiments.
This could be due to several factors related to the stability of this compound in working solutions and culture media.
| Potential Cause | Recommended Action |
| Degradation of this compound in working solutions | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions for more than a day.[12] |
| Instability in culture medium over time | For experiments lasting several days, consider replenishing the culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). |
| Improper storage of stock solutions | Ensure that DMSO stock solutions are stored in tightly sealed vials at -80°C and that aliquots are used to minimize freeze-thaw cycles.[7][8] |
| Interaction with media components | Some components of cell culture media may interact with and reduce the effective concentration of small molecules over time. If variability persists, consider using a simpler, defined medium if your cell type allows. |
Issue 2: Precipitation of this compound in stock or working solutions.
Precipitation can lead to a significant decrease in the effective concentration of the compound.
| Potential Cause | Recommended Action |
| Hygroscopic nature of DMSO | Use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[8] Moisture absorbed by DMSO can lead to decreased solubility.[8][13] |
| Supersaturated stock solution | If precipitation occurs during the preparation of the stock solution, gentle warming and/or sonication can be used to aid dissolution.[7] |
| Low solubility in aqueous media | When preparing working solutions, ensure that the final concentration of DMSO is kept low (typically <0.5%) to maintain cell health and prevent precipitation. Add the this compound stock solution to the culture medium while vortexing to ensure rapid and even dispersion. |
| Storage of diluted solutions | Do not store this compound in aqueous buffers for extended periods, as this can lead to precipitation. Prepare fresh dilutions for each experiment.[12] |
Data Summary Tables
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture.[8] |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[8] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[7][8] |
| Aqueous Working Solution | Room Temperature or 4°C | Not Recommended | Prepare fresh for each use.[12] |
Table 2: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 59 mg/mL (156.94 mM) | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[8] |
| Ethanol | ≥ 57 mg/mL | |
| Water | Insoluble or very low solubility | |
| In vivo Formulation 1 | ≥ 2.67 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[7] |
| In vivo Formulation 2 | ≥ 2.67 mg/mL | 10% DMSO, 90% Corn Oil.[7] |
Experimental Protocols
Key Experiment: In Vitro Glioblastoma Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of glioblastoma cells.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
Thaw a single aliquot at room temperature immediately before use.
-
-
Cell Culture:
-
Plate glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of DMSO should not exceed 0.5%. A typical concentration range to test for this compound is 0.1 µM to 10 µM.[7]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). For long-term experiments, replenish the medium with fresh this compound every 48 hours.
-
-
Viability Assessment:
-
After the treatment period, assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of the treated cells to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Visualizations
Caption: this compound signaling pathway leading to tumor cell death.
Caption: Workflow for in vitro this compound cell viability experiments.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Stability and Storage | Tocris Bioscience [tocris.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
KHS101 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with KHS101.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that has been shown to induce cell death in glioblastoma multiforme (GBM) cells by disrupting their energy metabolism.[1][2][3][4][5] Its primary target is the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1][2][3][4][5][6][7] Inhibition of HSPD1 leads to the aggregation of proteins involved in mitochondrial integrity and energy metabolism, resulting in a bioenergetic crisis and subsequent cell death in GBM cells.[1][2][3][4][5][6] Interestingly, this compound appears to be selective for cancer cells, with minimal effects on the viability of non-cancerous brain cells.[1][2][3][4][5][8]
This compound has also been identified as an inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), which may contribute to its anti-cancer effects and its ability to influence neuronal differentiation.[9][10][11]
Q2: What are the expected effects of this compound on glioblastoma cells?
Treatment of glioblastoma cells with this compound is expected to lead to:
-
Reduced Cell Viability: A significant decrease in the number of viable cancer cells.
-
Disrupted Mitochondrial Function: Impaired mitochondrial bioenergetic capacity and glycolytic activity.[1][2][3][4][5]
-
Induction of Apoptosis and Autophagy: Activation of programmed cell death pathways.[1][5]
-
Reduced Tumor Growth: In in vivo models, systemic administration of this compound has been shown to reduce tumor growth and increase survival.[1][2][3][4][5][12]
Q3: What are the expected effects of this compound on neural stem cells (NSCs) and neuronal differentiation?
This compound has been shown to promote the neuronal differentiation of neural progenitor cells.[9][13] Expected outcomes include:
-
Increased Neuronal Marker Expression: Upregulation of markers such as NeuroD and TuJ1.[9][13]
-
Inhibition of Proliferation: A decrease in the proliferation of neural progenitor cells as they commit to a neuronal lineage.[13]
-
Suppression of Astrogliogenesis: this compound can override signals that promote astrocyte formation.[13]
Troubleshooting Guides
Issue 1: No significant decrease in glioblastoma cell viability after this compound treatment.
Potential Causes and Troubleshooting Steps:
-
Question: You've treated your glioblastoma cell line with this compound, but you don't observe the expected cytotoxicity. What could be the reason?
-
Answer: Several factors could contribute to a lack of response. Here’s a systematic approach to troubleshoot the issue:
-
Verify Compound Integrity and Concentration:
-
Action: Confirm the identity and purity of your this compound stock. Ensure that the final concentration used in your experiment is within the effective range reported in the literature (e.g., IC50 of ~14.4 µM for HSPD1 inhibition).[6]
-
Protocol: Prepare fresh dilutions of this compound from a trusted source for each experiment.
-
-
Assess Cell Line Sensitivity:
-
Action: While this compound has shown broad activity across diverse GBM models, subtle variations in cell lines might exist.[2][3][4][5] Consider testing a positive control cell line known to be sensitive to this compound.
-
Data Comparison: Refer to the following table for reported effective concentrations.
-
-
| Cell Line/Model | Effective Concentration/Outcome | Reference |
| GBM Cells (general) | IC50 for HSPD1 inhibition = 14.4 µM | [6] |
| U87 Xenograft Model | 20 mg/kg/day reduced tumor weight | [10] |
Issue 2: Unexpected toxicity observed in non-cancerous control cells.
Potential Causes and Troubleshooting Steps:
-
Question: this compound is reported to be selective for cancer cells, but you are observing toxicity in your non-cancerous neural cell line. Why is this happening?
-
Answer: While generally selective, off-target effects or specific cellular contexts could lead to toxicity in non-cancerous cells.
-
Confirm Cell Line Identity and Health:
-
Action: Verify the identity of your non-cancerous cell line through short tandem repeat (STR) profiling. Ensure the cells are healthy and not under stress from culture conditions, which can sometimes sensitize them to drug treatment.
-
-
Investigate Off-Target Effects:
-
Action: this compound is known to interact with TACC3.[9][10][11] The expression level of TACC3 in your control cell line might influence its sensitivity. Perform a Western blot to compare TACC3 expression levels between your GBM and non-cancerous cell lines.
-
Signaling Pathway:
Caption: this compound targets both HSPD1 and TACC3.
-
-
Perform a Dose-Response Curve:
-
Action: Determine the IC50 of this compound in both your cancer and non-cancerous cell lines. A narrow therapeutic window might indicate that the selectivity is not absolute under your experimental conditions.
-
-
Issue 3: Lack of expected neuronal differentiation in neural progenitor cells.
Potential Causes and Troubleshooting Steps:
-
Question: You are treating neural progenitor cells (NPCs) with this compound but do not see an increase in neuronal differentiation markers. What could be the issue?
-
Answer: The induction of neuronal differentiation is a complex process that can be influenced by several factors.
-
Verify Progenitor Cell State:
-
Action: Ensure that your NPCs are in a state that is competent to differentiate. High levels of proliferation or the presence of conflicting signaling molecules (e.g., high levels of Bone Morphogenetic Proteins, BMPs) can inhibit neuronal differentiation.[13]
-
Protocol: Culture NPCs in a defined medium that supports a multipotent state before initiating differentiation protocols.
-
-
Optimize this compound Concentration and Treatment Duration:
-
Action: The concentration and duration of this compound treatment are critical. A dose-response and time-course experiment should be performed to find the optimal conditions for your specific NPC line.
-
Data Comparison:
-
-
| Parameter | Recommended Range/Value | Reference |
| This compound Concentration for NPC differentiation | EC50 ~ 1 µM | [13] |
| Treatment Duration | 24-96 hours for initial marker expression | [13] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Mitochondrial Membrane Potential Assay (JC-1 Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the cell viability assay.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with 10 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Fluorescence Reading: Measure the fluorescence intensity at two wavelengths:
-
Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (JC-1 monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Protocol 3: Neuronal Differentiation Assay (Immunofluorescence)
-
Cell Culture: Culture neural progenitor cells on coverslips coated with poly-L-ornithine and laminin.
-
Differentiation Induction: Treat the cells with this compound at the desired concentration in a differentiation-permissive medium.
-
Fixation: After the desired treatment period (e.g., 4 days), fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization and Blocking: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes and then block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a neuronal marker (e.g., anti-β-III-tubulin (TuJ1) or anti-MAP2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of marker-positive cells.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The small molecule this compound induces bioenergetic dysfunction in glioblastoma cells through inhibition of mitochondrial HSPD1 - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Effects of small molecules on neurogenesis: Neuronal proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.hud.ac.uk [pure.hud.ac.uk]
- 13. A small molecule accelerates neuronal differentiation in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
KHS101 Technical Support Center: Troubleshooting Off-Target Effects in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of KHS101 in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound has been identified to have two primary molecular targets:
-
Heat Shock Protein Family D Member 1 (HSPD1): Also known as HSP60, this mitochondrial chaperone protein is crucial for maintaining mitochondrial protein homeostasis and overall metabolic function.[1][2][3][4][5][6] this compound disrupts the function of HSPD1, leading to impaired mitochondrial bioenergetics and glycolytic activity, which can trigger an energy crisis and subsequent cell death, particularly in metabolically active cells like cancer cells.[1][2][3][4]
-
Transforming Acidic Coiled-Coil containing protein 3 (TACC3): This protein is involved in microtubule stabilization and is essential for proper mitotic spindle assembly and chromosome segregation during cell division.[3][4][7][8][9] Inhibition of TACC3 by this compound can lead to mitotic arrest and apoptosis.[3][4][8]
Q2: I am observing significant cytotoxicity in my primary cell cultures at concentrations reported to be safe for non-cancerous cell lines. What could be the cause?
A2: This is a common challenge when transitioning from immortalized cell lines to primary cells. Several factors could contribute to this increased sensitivity:
-
Metabolic State: Primary cells can have different metabolic profiles compared to cancer cell lines.[5] Given that this compound's primary target is the mitochondrial protein HSPD1, primary cells with high metabolic activity or a greater reliance on mitochondrial respiration may be more susceptible to its effects.[1]
-
Cellular Stress: Primary cells are often more sensitive to environmental stressors. The disruption of mitochondrial function by this compound can induce a significant stress response, leading to apoptosis at lower concentrations.[10]
-
Off-Target Effects: While this compound has known primary targets, it may interact with other proteins to a lesser extent. In the specific context of your primary cell type, these off-target interactions could be more pronounced and contribute to cytotoxicity.
Q3: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor that targets either HSPD1 or TACC3 but has a different chemical structure. If you observe the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: Attempt to rescue the this compound-induced phenotype by overexpressing HSPD1 or TACC3. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Dose-Response Correlation: A clear correlation between the concentration of this compound and the observed biological effect, consistent with its known IC50 for its targets, points towards on-target activity.
-
Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of HSPD1 or TACC3. Similar phenotypes support on-target activity.
Q4: My results with this compound are inconsistent between experiments. What are the common sources of variability in primary cell cultures?
A4: Inconsistent results are a frequent issue in research using primary cells. Key factors include:
-
Donor Variability: Primary cells from different donors can exhibit significant biological variation.
-
Cell Passage Number: Use primary cells at a low and consistent passage number. Extended passaging can lead to changes in cellular physiology and response to inhibitors.
-
Compound Stability and Solubility: Ensure this compound is properly dissolved and stable in your culture medium. Prepare fresh stock solutions and visually inspect for any precipitation.[11][12]
-
Inconsistent Cell Density: The initial seeding density of your primary cells can influence their metabolic state and sensitivity to inhibitors.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when using this compound in primary cell cultures.
| Observed Issue | Potential Cause | Suggested Solution |
| Unexpectedly high cytotoxicity | High metabolic rate of primary cells: Increased reliance on mitochondrial function makes them more sensitive to HSPD1 inhibition. | Perform a detailed dose-response curve to determine the non-toxic concentration range for your specific primary cell type. Use a lower, non-toxic concentration for functional assays. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration. | Ensure the final solvent concentration is below a non-toxic level (typically <0.1% for DMSO). Include a vehicle-only control in all experiments. | |
| Off-target kinase inhibition: Although not its primary targets, this compound may inhibit other kinases at higher concentrations. | Perform a kinome scan to identify potential off-target kinases. If a specific off-target is identified, use a more selective inhibitor for that kinase as a control. | |
| Changes in cell morphology unrelated to mitosis | Disruption of mitochondrial network: Inhibition of HSPD1 can lead to mitochondrial fragmentation and altered cellular morphology. | Visualize the mitochondrial network using a fluorescent dye like MitoTracker. Compare the morphology of treated cells to vehicle-treated controls. |
| Cytoskeletal alterations due to TACC3 inhibition: TACC3 has roles beyond mitosis in microtubule dynamics. | Perform immunofluorescence staining for key cytoskeletal proteins like tubulin to assess any alterations in the cytoskeleton. | |
| Inconsistent inhibition of cell proliferation | Variable cell cycle state: The efficacy of TACC3 inhibition is dependent on the cells being in the cell cycle. | Synchronize the cell cycle of your primary cultures before adding this compound to ensure a more uniform response. |
| Compound degradation: this compound may not be stable in your culture medium over long incubation periods. | Assess the stability of this compound in your specific culture medium over time using techniques like HPLC. Consider replenishing the medium with fresh compound during long-term experiments. | |
| Phenotype does not match expected on-target effects | Dominant off-target effect: An unknown off-target interaction may be responsible for the observed phenotype in your specific primary cell type. | Employ proteomic approaches like Cellular Thermal Shift Assay (CETSA) or affinity-based pulldowns to identify novel interacting proteins. |
| Activation of compensatory signaling pathways: Cells may adapt to the inhibition of HSPD1 or TACC3 by upregulating other pathways. | Perform RNA sequencing or proteomic analysis to identify changes in gene and protein expression that could indicate the activation of compensatory pathways. |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration range of this compound that is non-toxic to the primary cells.
-
Methodology:
-
Seed primary cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and stabilize overnight.
-
Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.
-
Replace the medium with the this compound dilutions and vehicle control.
-
Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To validate the direct binding of this compound to its target proteins (HSPD1, TACC3) in intact primary cells.
-
Methodology:
-
Culture primary cells to a sufficient density.
-
Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of the target protein (HSPD1 or TACC3) remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]
-
3. Seahorse XF Analyzer Metabolic Flux Assay
-
Objective: To assess the impact of this compound on mitochondrial respiration and glycolysis.
-
Methodology:
-
Seed primary cells in a Seahorse XF cell culture microplate.
-
Allow cells to adhere and form a monolayer.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A) and this compound.
-
Run the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Analyze the data to determine key parameters of mitochondrial function and glycolysis in the presence and absence of this compound.
-
Visualizations
Caption: Known signaling pathways affected by this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logical flowchart for troubleshooting this compound experiments.
References
- 1. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Targeting TACC3: Unveiling the Potential of a Novel Inhibitor in Breast Cancer Therapy [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve KHS101 Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KHS101 in in vivo experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate successful research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic small-molecule inhibitor that targets the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1][2][3] By disrupting HSPD1 function in glioblastoma (GBM) cells, this compound impairs mitochondrial bioenergetic capacity and glycolytic activity. This leads to a severe energy crisis within the cancer cells, ultimately causing them to self-destruct.[4][5] Notably, this compound demonstrates selectivity for cancer cells, leaving non-cancerous brain cells largely unaffected.[4][5]
Q2: What is the reported in vivo efficacy of this compound in glioblastoma models?
A2: In preclinical studies using intracranial patient-derived xenograft (PDX) models of glioblastoma in mice, systemic administration of this compound has been shown to significantly reduce tumor growth by approximately 50% and increase survival.[5] The compound has been demonstrated to cross the blood-brain barrier to exert its anti-tumor effects.[4][5]
Q3: What is a recommended starting dose and administration route for in vivo studies with this compound?
A3: A reported effective dosing regimen for this compound in mouse models of glioblastoma is 6 mg/kg administered subcutaneously (s.c.) twice daily.[3]
Q4: What is a suitable vehicle formulation for in vivo administration of this compound?
A4: A published vehicle formulation for the subcutaneous administration of this compound in mice consists of 5% (v/v) ethanol (B145695) and 15% (w/v) (2-Hydroxypropyl)-β-cyclodextrin in water.[3]
Troubleshooting Guides
This section addresses common issues that may arise during in vivo experiments with this compound.
Issue 1: Suboptimal or Lack of Anti-Tumor Efficacy
| Possible Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | - Verify the accuracy of dose calculations and the concentration of the dosing solution.- Ensure proper subcutaneous injection technique to prevent leakage.- Consider performing a pilot pharmacokinetic study to determine the plasma and tumor concentrations of this compound. |
| Poor Solubility/Stability of Formulation | - Prepare fresh dosing solutions before each administration.- Visually inspect the formulation for any precipitation before injection.- If solubility issues persist, consider alternative formulation strategies, such as the use of other co-solvents or encapsulating agents. |
| Tumor Model Resistance | - Confirm the expression and functionality of HSPD1 in your specific glioblastoma cell line or PDX model.- Consider that some tumor models may have inherent resistance mechanisms to mitochondrial-targeted therapies. |
| Suboptimal Dosing Regimen | - If toxicity is not a concern, a dose-escalation study could be performed to determine the maximum tolerated dose (MTD) and potentially a more efficacious dose.- The frequency of administration could be adjusted based on pharmacokinetic data. |
Issue 2: Observed Toxicity or Adverse Effects in Animals
| Possible Cause | Troubleshooting Steps |
| Vehicle-Related Toxicity | - Include a vehicle-only control group to assess the tolerability of the formulation.- If the vehicle is causing adverse effects, explore alternative, well-tolerated vehicles for subcutaneous administration. |
| On-Target Toxicity in Normal Tissues | - Although this compound is reported to be selective for cancer cells, high doses may affect normal tissues with high metabolic rates.- Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy).- If toxicity is observed, consider reducing the dose or the frequency of administration. |
| Off-Target Effects | - While the primary target is HSPD1, off-target effects cannot be entirely ruled out.- If toxicity persists at doses that are not efficacious, further investigation into the compound's selectivity may be required. |
Experimental Protocols
In Vivo Efficacy Study of this compound in an Orthotopic Glioblastoma Xenograft Model
1. Cell Culture and Preparation:
- Culture human glioblastoma cells (e.g., U87, or a patient-derived cell line) in the recommended media and conditions.
- On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or saline at the desired concentration.
2. Animal Model:
- Use immunocompromised mice (e.g., NOD-scid IL2Rgammanull (NSG) or nude mice), 6-8 weeks old.
3. Intracranial Tumor Cell Implantation:
- Anesthetize the mouse using an appropriate anesthetic agent.
- Secure the mouse in a stereotactic frame.
- Create a small burr hole in the skull at the desired coordinates for injection into the brain (e.g., striatum).
- Slowly inject the glioblastoma cell suspension (e.g., 2 x 105 cells in 2-5 µL) into the brain parenchyma.
- Suture the incision.
- Provide post-operative care, including analgesics.
4. Tumor Growth Monitoring:
- Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
- Begin treatment when tumors have reached a predetermined size.
5. This compound Formulation and Administration:
- Prepare the this compound dosing solution in a vehicle of 5% (v/v) ethanol and 15% (w/v) (2-Hydroxypropyl)-β-cyclodextrin in sterile water.
- Administer this compound at 6 mg/kg via subcutaneous injection twice daily.
- Prepare a vehicle-only solution for the control group.
6. Efficacy Assessment:
- Monitor tumor volume regularly using the chosen imaging modality.
- Record animal body weights and monitor for any signs of toxicity.
- The primary endpoint is typically tumor growth inhibition. A secondary endpoint can be overall survival.
- At the end of the study, euthanize the animals and collect tumors and other organs for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HSPD1 refolding) | 14.4 µM | Cell-free assay | [3] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Model
| Animal Model | Treatment | Tumor Growth Inhibition | Survival Benefit | Reference |
| Intracranial GBM PDX | This compound (6 mg/kg, s.c., b.i.d.) | ~50% | Increased survival | [5] |
Mandatory Visualization
Caption: this compound Mechanism of Action in Glioblastoma Cells.
Caption: In Vivo Efficacy Experimental Workflow for this compound.
References
- 1. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Scientists discover chemical which can kill glioblastoma cells | EurekAlert! [eurekalert.org]
Technical Support Center: KHS101-Induced Cellular Stress Responses
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KHS101 in their experiments. The information is tailored for scientists and drug development professionals investigating the cellular stress responses induced by this compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a synthetic small molecule that induces cytotoxic effects in cancer cells, particularly glioblastoma multiforme (GBM), by targeting and disrupting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[1][2][3][4] This interaction leads to a cascade of events including the aggregation of proteins involved in mitochondrial integrity and energy metabolism, ultimately causing a cellular energy crisis and cell death.[1][2][3][4] |
| Is this compound selective for cancer cells? | Yes, studies have shown that this compound promotes tumor cell death in diverse GBM cell models without affecting the viability of non-cancerous brain cell lines.[2][3][4][5] |
| What are the key cellular stress responses induced by this compound? | This compound induces several interconnected cellular stress responses, primarily centered around mitochondrial dysfunction. These include: Disruption of mitochondrial bioenergetics and glycolytic activity.[1][3] Induction of autophagy.[1][3] Promotion of protein aggregation within the mitochondria.[2][6] Activation of the mitochondrial unfolded protein response, indicated by the induction of DDIT3.[6][7] |
| Does this compound cross the blood-brain barrier? | Yes, in vivo studies have demonstrated that this compound can cross the blood-brain barrier, which is a critical property for its potential as a therapeutic agent for brain tumors like glioblastoma.[2][5] |
| What is the reported in vivo efficacy of this compound? | In preclinical mouse models with intracranial patient-derived xenograft tumors, systemic administration of this compound has been shown to reduce tumor growth by approximately 50% and increase survival without discernible side effects.[2][3][5] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent cytotoxic effects of this compound between experiments. | Compound Stability/Solubility: this compound may degrade or precipitate in culture media over time. Cell Line Variability: Different GBM cell lines or subtypes may exhibit varying sensitivity to this compound.[1] Cell Density: The initial seeding density of cells can influence drug efficacy. | Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. When diluting in media, ensure thorough mixing and visually inspect for any precipitation. Cell Line Characterization: If using different cell lines, perform a dose-response curve for each to determine the optimal concentration. Consider the molecular subtype of your GBM cells, as some may be more sensitive than others.[1] Standardize Seeding Density: Use a consistent cell seeding density for all experiments to ensure reproducibility. |
| High levels of off-target effects or toxicity in control non-cancerous cells. | Incorrect Compound Concentration: The concentration of this compound used may be too high for the specific non-cancerous cell line. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture media may be toxic to the cells. | Dose-Response Curve: Perform a dose-response experiment on your non-cancerous control cells to determine the maximum non-toxic concentration. Solvent Control: Ensure the final concentration of the solvent in your vehicle control is the same as in your this compound-treated samples and is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| Difficulty in detecting this compound-induced protein aggregation. | Suboptimal Lysis Buffer: The buffer used to lyse the cells may not be effective in separating soluble and insoluble protein fractions. Insufficient Treatment Time: The duration of this compound treatment may not be long enough to induce detectable protein aggregation.[2] Low Sensitivity of Detection Method: The method used to detect protein aggregates (e.g., silver staining) may not be sensitive enough.[6] | Fractionation Protocol: Utilize a well-established protocol for mitochondrial fractionation to isolate the mitochondrial protein fractions. Consider using a detergent-based lysis buffer optimized for separating aggregated proteins.[2] Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of this compound treatment for inducing protein aggregation in your specific cell model. Sensitive Detection: Employ more sensitive techniques for detecting protein aggregates, such as quantitative proteomics, which can identify specific proteins within the aggregates.[2] |
| No significant change in metabolic activity after this compound treatment. | Timing of Assay: The metabolic effects of this compound may be time-dependent. The assay might be performed too early or too late after treatment. Inappropriate Metabolic Assay: The chosen assay may not be measuring the most relevant metabolic pathway affected by this compound (i.e., glycolysis and oxidative phosphorylation).[1] | Time-Course Analysis: Conduct a time-course experiment to measure metabolic changes at different time points after this compound addition. Comprehensive Metabolic Profiling: Use techniques like extracellular flux analysis (e.g., Seahorse analyzer) to simultaneously measure both oxidative phosphorylation (oxygen consumption rate) and glycolysis (extracellular acidification rate).[6] |
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| This compound IC50 for HSPD1 Inhibition | 14.4 µM | In vitro HSPD1 re-folding assay | [6] |
| Reduction in Tumor Growth (in vivo) | ~50% | Intracranial patient-derived GBM xenograft models in mice | [5] |
| Reduction in Corpus Callosum Invasion | ≥2-fold | GBM1 xenograft tumor model | [2] |
| Enrichment of Aggregated Mitochondrial Proteins | ~4-fold | This compound-treated GBM1 cells compared to NP1 cells | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity
-
Cell Seeding: Plate glioblastoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or a commercial ATP-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of Mitochondrial Respiration and Glycolysis
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to attach.
-
Compound Treatment: Treat the cells with this compound for the desired duration.
-
Assay Preparation: Replace the culture medium with XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
Extracellular Flux Analysis: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer. Sequential injections of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) can be used to probe different aspects of mitochondrial function.
-
Data Normalization and Analysis: Normalize the OCR and ECAR data to the cell number in each well. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and glycolysis.
Protocol 3: Detection of Mitochondrial Protein Aggregation
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for the optimized time.
-
Mitochondrial Isolation: Harvest the cells and isolate the mitochondrial fraction using a commercial kit or a differential centrifugation-based protocol.
-
Protein Fractionation: Resuspend the mitochondrial pellet in a buffer containing a mild non-ionic detergent (e.g., NP-40) to solubilize mitochondrial proteins.
-
Separation of Aggregates: Centrifuge the lysate at high speed to pellet the insoluble aggregated proteins. The supernatant contains the soluble protein fraction.
-
Analysis: Analyze both the soluble and insoluble fractions by SDS-PAGE and silver staining or Western blotting for specific proteins of interest. For a comprehensive analysis, the aggregated protein pellet can be subjected to mass spectrometry-based proteomic analysis.[2]
Signaling Pathways and Workflows
Caption: this compound signaling pathway leading to cancer cell death.
Caption: Experimental workflow for investigating this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The small molecule this compound induces bioenergetic dysfunction in glioblastoma cells through inhibition of mitochondrial HSPD1 - White Rose Research Online [eprints.whiterose.ac.uk]
Technical Support Center: Refinement of KHS101 Delivery Methods for Brain Tumors
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of KHS101 for brain tumors. It provides troubleshooting guidance and answers to frequently asked questions related to the experimental delivery of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| In Vitro: Inconsistent this compound Efficacy Across Glioblastoma (GBM) Cell Lines | 1. Variable HSPD1 Expression: The primary target of this compound is the mitochondrial chaperone HSPD1.[1][2][3] Different GBM cell lines may have varying levels of HSPD1 expression, influencing their sensitivity to this compound. 2. Metabolic Phenotype: this compound disrupts cellular energy metabolism.[2][4] Cell lines with different metabolic profiles (e.g., reliance on glycolysis vs. oxidative phosphorylation) may respond differently. 3. Cell Culture Conditions: Factors such as media composition and cell density can affect cellular metabolism and drug response. | 1. Quantify HSPD1 Expression: Perform Western blotting or qPCR to correlate HSPD1 protein or mRNA levels with this compound sensitivity. 2. Metabolic Profiling: Conduct metabolic flux analysis to understand the baseline energetic state of your cell lines. 3. Standardize Protocols: Ensure consistent cell seeding densities and media formulations across experiments. |
| In Vivo: Limited Tumor Regression in Mouse Models Despite Systemic this compound Administration | 1. Poor Bioavailability: this compound may have suboptimal solubility or be subject to rapid metabolism, reducing its concentration in the bloodstream.[5] 2. Inefficient Blood-Brain Barrier (BBB) Penetration: While this compound is reported to cross the BBB, individual animal physiology or tumor characteristics might hinder its transport.[6] 3. Drug Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein at the BBB, actively removing it from the brain.[7] | 1. Formulation Optimization: For hydrophobic compounds like this compound, consider formulating it in a vehicle that enhances solubility and stability, such as a solution containing DMSO, PEG, or cyclodextrins.[8][9] 2. Assess BBB Penetration: Measure the brain-to-plasma concentration ratio of this compound in your specific mouse model.[10][11] 3. Co-administration with Efflux Pump Inhibitors: If efflux is suspected, consider co-administering a known P-gp inhibitor, though this requires careful toxicity evaluation. |
| In Vivo: Observed Toxicity or Adverse Effects in Mice | 1. Vehicle Toxicity: The solvent system used to dissolve this compound may have its own toxic effects, especially with repeated administration.[12] 2. Off-Target Effects: At higher concentrations, this compound might have off-target effects that were not apparent in initial studies. 3. Route of Administration Stress: The method of administration (e.g., oral gavage, intraperitoneal injection) can cause stress and physical injury to the animals.[12] | 1. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish its effects from those of this compound. 2. Dose-Response Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) in your specific animal strain. 3. Refine Administration Technique: Ensure proper training in animal handling and administration techniques to minimize stress and injury. Consider alternative, less stressful routes if possible.[12] |
| In Vivo: High Variability in Tumor Growth and Response Within a Treatment Group | 1. Inconsistent Tumor Engraftment: Patient-derived xenograft (PDX) models can have variable tumor take rates and growth kinetics.[13][14] 2. Heterogeneity of PDX Models: PDX tumors can retain the heterogeneity of the original patient tumor, leading to varied responses to treatment.[15][16] 3. Inconsistent Dosing: Inaccuracies in dose preparation or administration can lead to significant variability in drug exposure. | 1. Standardize Tumor Implantation: Use a consistent number of cells or tissue fragment size and implant them in the same stereotactic location. 2. Increase Sample Size: A larger cohort of animals can help to statistically manage the inherent biological variability. 3. Verify Dosing Solutions: Prepare dosing solutions fresh and verify their concentration if possible. Ensure precise administration volumes for each animal. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in glioblastoma?
A1: this compound functions by disrupting the mitochondrial chaperone protein HSPD1 (Heat Shock Protein Family D Member 1).[2][3][17] This interaction leads to the aggregation of proteins involved in mitochondrial integrity and energy metabolism, ultimately causing a breakdown in both glycolytic activity and mitochondrial bioenergetics.[2][4] This energy crisis selectively triggers self-destruction in glioblastoma cells while leaving normal brain cells unharmed.[6]
Q2: Has this compound been shown to be effective in animal models of glioblastoma?
A2: Yes, in preclinical studies using intracranial patient-derived xenograft (PDX) models in mice, systemic administration of this compound led to a significant reduction in tumor growth and an increase in survival.[2][4] These studies also indicated that this compound can cross the blood-brain barrier and did not produce discernible side effects.[6][18]
Q3: What are the main challenges in delivering this compound to brain tumors?
A3: The primary challenge is ensuring that a sufficient concentration of this compound crosses the blood-brain barrier (BBB) to exert its therapeutic effect. While it has shown the ability to penetrate the BBB, factors such as its metabolism, potential for being removed by efflux pumps, and the integrity of the BBB in the tumor microenvironment can all influence its delivery.[7] Additionally, as a likely hydrophobic small molecule, its formulation for systemic delivery requires careful consideration to ensure adequate bioavailability.[8][9]
Q4: What are some potential strategies to refine the delivery of this compound?
A4: To improve upon standard systemic delivery, several advanced strategies could be explored. These include nanotechnology-based approaches, such as encapsulating this compound in nanoparticles to enhance its stability and transport across the BBB. Other methods could involve co-administration with agents that transiently increase BBB permeability or the use of targeted delivery systems that recognize receptors overexpressed on glioblastoma cells.
Q5: How can I assess the delivery efficiency and target engagement of this compound in my in vivo experiments?
A5: To assess delivery efficiency, you can measure the concentration of this compound in the brain tumor tissue and compare it to the concentration in the plasma at various time points after administration.[10][11] For target engagement, you can perform immunohistochemistry or Western blotting on excised tumor tissue to look for biomarkers of this compound's activity, such as the aggregation of mitochondrial proteins or the induction of metabolic stress markers.[1][19]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical in vivo studies of this compound.
| Parameter | Finding | Source |
| Tumor Growth Reduction | Approximately 50% reduction in tumor growth in mice treated with this compound compared to a placebo. | [6] |
| Survival | Systemic administration of this compound increased survival in two intracranial patient-derived xenograft tumor models in mice. | [2][4][18] |
| Cell Viability | This compound promoted tumor cell death in diverse GBM cell models, independent of their subtype. | [2][4] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of Systemic this compound in an Orthotopic Glioblastoma Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of this compound delivered systemically to mice bearing intracranial glioblastoma tumors.
-
Cell Culture and Animal Model:
-
Culture a human glioblastoma cell line (e.g., a patient-derived line) under appropriate sterile conditions.
-
Implant 1 x 10^5 cells stereotactically into the striatum of immunocompromised mice.
-
Allow tumors to establish for a designated period (e.g., 2-4 weeks), which can be monitored by bioluminescence imaging if the cells are so engineered.
-
-
This compound Formulation and Dosing:
-
Prepare the this compound formulation. A common starting point for a hydrophobic compound is a solution of 5-10% DMSO, 40% PEG300, and the remainder saline. The final DMSO concentration should be kept low to minimize toxicity.
-
Divide the tumor-bearing mice into a treatment group and a control group.
-
Administer this compound to the treatment group via a systemic route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg daily).
-
Administer the vehicle solution alone to the control group following the same schedule.
-
-
Monitoring and Endpoints:
-
Monitor the health of the animals daily, including weight, activity, and any signs of distress.
-
Track tumor growth over time using a non-invasive imaging modality.
-
The primary endpoints are typically tumor growth inhibition and overall survival.
-
The study is concluded when the control animals reach a predetermined endpoint (e.g., significant tumor burden, clinical symptoms) or when the survival benefit in the treatment group is established.
-
-
Tissue Analysis (Optional):
-
At the end of the study, tumors can be excised for histological analysis to assess cell death and proliferation (e.g., TUNEL and Ki-67 staining, respectively).
-
Tumor and plasma samples can be collected to determine the concentration of this compound, providing pharmacokinetic data.
-
Visualizations
Caption: this compound's mechanism of action in glioblastoma cells.
Caption: Workflow for testing a refined this compound delivery system.
Caption: Key challenges impacting drug delivery to brain tumors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. mdpi.com [mdpi.com]
- 11. Examination of Blood-Brain Barrier (BBB) Integrity In A Mouse Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The development of a rapid patient-derived xenograft model to predict chemotherapeutic drug sensitivity/resistance in malignant glial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 16. Generation of Glioblastoma Patient-Derived Intracranial Xenografts for Preclinical Studies [mdpi.com]
- 17. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 19. The small molecule this compound induces bioenergetic dysfunction in glioblastoma cells through inhibition of mitochondrial HSPD1 - White Rose Research Online [eprints.whiterose.ac.uk]
Technical Support Center: Mitigating Potential KHS101 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity of the small molecule inhibitor KHS101 in normal cells during pre-clinical experiments. While published data indicates a high degree of selectivity of this compound for cancer cells, this guide is designed to assist in the event of unexpected cytotoxic effects in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its primary target?
A1: this compound is a synthetic small-molecule inhibitor that exerts its cytotoxic effects by targeting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][2][3][4][5][6][7] By binding to and inhibiting HSPD1, this compound disrupts mitochondrial bioenergetics and glycolysis, leading to an energy crisis and subsequent self-destruction of cancer cells.[1][8][9]
Q2: Why is this compound reported to be selective for cancer cells?
A2: The selectivity of this compound is attributed to its target, HSPD1, which is frequently overexpressed in various cancer types, including glioblastoma, compared to normal tissues. This differential expression may contribute to the selective vulnerability of cancer cells to HSPD1 inhibition. Several studies have reported that this compound induces cell death in diverse glioblastoma cell models without affecting the viability of non-cancerous brain cells.[1][2][3][4][10] In vivo studies in mice also showed no discernible side effects.[1][3][6][7]
Q3: I am observing toxicity in my normal cell line upon this compound treatment. What are the potential reasons?
A3: While generally selective, unexpected toxicity in normal cells could arise from several factors:
-
High HSPD1 Expression in Specific Normal Cell Types: Certain specialized normal cells might exhibit higher than average HSPD1 expression, rendering them more susceptible.
-
Off-Target Effects: At higher concentrations, this compound might interact with other cellular proteins, leading to off-target toxicity.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular sensitivity to small molecules.
-
Compound Purity and Stability: Impurities in the this compound batch or degradation of the compound could lead to unexpected biological activity.
Q4: What are the initial steps to confirm if the observed toxicity is a true effect of this compound?
A4: To confirm the observed toxicity, it is crucial to perform the following initial checks:
-
Confirm Compound Identity and Purity: Use a fresh, validated batch of this compound.
-
Dose-Response Curve: Generate a full dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your normal cell line and compare it to a sensitive cancer cell line.
-
Positive and Negative Controls: Include a known cytotoxic agent as a positive control and a vehicle-only (e.g., DMSO) as a negative control.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in a Normal Cell Line
This guide provides a step-by-step approach to investigate and mitigate unexpected toxicity observed in a normal (non-cancerous) cell line treated with this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected this compound toxicity.
Detailed Steps:
-
Verify Experimental Setup and Reagents:
-
This compound Integrity: Ensure the purity and concentration of your this compound stock. If possible, verify by analytical methods like HPLC-MS. Use a fresh aliquot for each experiment to avoid degradation.
-
Cell Line Authentication: Confirm the identity of your normal cell line using short tandem repeat (STR) profiling. Ensure the cells are healthy, free from contamination (especially mycoplasma), and within a low passage number.
-
Vehicle Control: The concentration of the vehicle (e.g., DMSO) should be consistent across all treatments and not exceed a non-toxic level (typically ≤ 0.5%).
-
-
Characterize the Cytotoxicity:
-
Dose-Response Analysis: Perform a cell viability assay (e.g., CellTiter-Glo® or MTT) with a range of this compound concentrations on both your normal cell line and a sensitive cancer cell line (e.g., a glioblastoma line). This will allow for a quantitative comparison of sensitivity.
-
Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic response.
-
-
Investigate On-Target vs. Off-Target Effects:
-
HSPD1 Expression: Quantify the protein levels of HSPD1 in your normal cell line and the control cancer cell line by Western blot. Higher HSPD1 expression in the normal cells could explain the sensitivity.
-
Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to HSPD1 in your intact normal cells. A thermal shift indicates target engagement.
-
Genetic Rescue: If possible, overexpress HSPD1 in your normal cell line. A rescue from this compound-induced toxicity would suggest the effect is on-target.
-
-
Mitigation Strategies:
-
Concentration and Duration Adjustment: Based on your dose-response and time-course data, use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired effect in your experimental system while minimizing toxicity in normal cells.
-
Alternative Normal Cell Line: If the observed toxicity is specific to your chosen normal cell line, consider using a different, well-characterized normal cell line as a control.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 40 | [5] |
| SK-Hep-1 | Hepatocellular Carcinoma | 20 | [5] |
| Normal Cells | Various | Generally not affected at concentrations cytotoxic to GBM cells | [1][2][3][4][10] |
Note: IC50 values can be cell-line and assay-dependent. Researchers should determine the IC50 of this compound in their specific cell lines of interest.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To quantify the number of viable cells in culture after treatment with this compound.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and no-cell (media only) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Plot the percentage of viable cells relative to the vehicle control against the log of this compound concentration. Calculate the IC50 value using a non-linear regression model.
Protocol 2: Western Blot for HSPD1 Expression
Objective: To determine the relative protein expression level of HSPD1 in different cell lines.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HSPD1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the HSPD1 signal to the loading control.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target protein HSPD1 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or this compound at a desired concentration for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble HSPD1 by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble HSPD1 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore target engagement.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism of action signaling pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pelagobio.com [pelagobio.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
KHS101 vs. Temozolomide: A Comparative Guide for Glioblastoma Treatment Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational small molecule KHS101 and the standard-of-care chemotherapy agent temozolomide (B1682018) for the treatment of glioblastoma (GBM). The information is based on preclinical data and aims to inform researchers on their mechanisms of action, efficacy, and experimental considerations.
Executive Summary
Glioblastoma remains one of the most challenging cancers to treat, with a high rate of recurrence and resistance to conventional therapies. Temozolomide, a DNA alkylating agent, has been the frontline chemotherapeutic for GBM for over a decade. However, its efficacy is often limited by the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). This compound is a novel small molecule that presents an alternative mechanism of action by targeting mitochondrial bioenergetics, offering a potential strategy to overcome temozolomide resistance. This guide presents a side-by-side comparison of these two compounds based on available preclinical data.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and preclinical efficacy data for this compound and temozolomide. It is important to note that the data presented are from separate studies and not from direct head-to-head comparisons in the same experimental models.
Table 1: General Characteristics
| Feature | This compound | Temozolomide |
| Target | Heat shock protein family D member 1 (HSPD1)[1][2][3][4][5] | DNA (induces methylation at O6-guanine, N7-guanine, and N3-adenine positions) |
| Mechanism of Action | Disrupts mitochondrial bioenergetics and glycolytic activity, leading to an energy crisis and cell death[1][2] | DNA alkylating agent; creates DNA lesions that trigger cell cycle arrest and apoptosis[6] |
| Known Resistance Mechanisms | Not yet fully characterized | Expression of O6-methylguanine-DNA methyltransferase (MGMT), mismatch repair (MMR) deficiency[6] |
| Blood-Brain Barrier Penetration | Yes[1] | Yes |
Table 2: Preclinical Efficacy Data
| Parameter | This compound | Temozolomide |
| In Vitro Efficacy (IC50) | 14.4 µM (inhibition of HSPD1-dependent substrate refolding)[3][7] | Highly variable depending on cell line and MGMT status; ranges from <50 µM (sensitive) to >1000 µM (resistant)[8][9] |
| In Vivo Efficacy (Mouse Xenograft Models) | Reduced tumor growth and increased survival in patient-derived xenograft (PDX) models.[1][2] A more potent analog (7g) showed a 72.7% reduction in tumor weight in a U87 xenograft model.[10] | Efficacy is highly dependent on the MGMT methylation status of the tumor. |
| Selectivity | Selective for glioblastoma cells over non-cancerous brain cells.[1][2] | Non-specific cytotoxicity to all dividing cells. |
Mechanism of Action and Signaling Pathways
This compound: Targeting Mitochondrial Metabolism
This compound exerts its anti-glioblastoma effect by targeting the mitochondrial chaperone protein HSPD1.[1][2][3][4][5] This interaction disrupts the proper folding of key mitochondrial proteins, leading to a cascade of events that culminates in an energy crisis and cell death. The proposed mechanism is independent of the p53 tumor suppressor pathway and the MGMT-mediated DNA repair pathway, suggesting its potential efficacy in temozolomide-resistant tumors.
Caption: this compound mechanism of action in glioblastoma.
Temozolomide: DNA Alkylating Agent
Temozolomide is a prodrug that spontaneously converts to the active metabolite MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) at physiological pH. MTIC is a potent DNA methylating agent that adds methyl groups to guanine (B1146940) and adenine (B156593) bases. The primary cytotoxic lesion, O6-methylguanine, mispairs with thymine (B56734) during DNA replication, leading to futile cycles of mismatch repair, DNA double-strand breaks, and ultimately, apoptosis.
Caption: Temozolomide mechanism of action and resistance.
Experimental Protocols
This section outlines key experimental methodologies for evaluating the efficacy and mechanisms of this compound and temozolomide in glioblastoma models.
In Vitro Cell Viability and IC50 Determination
-
Objective: To determine the concentration of this compound or temozolomide that inhibits 50% of glioblastoma cell growth.
-
Protocol:
-
Seed glioblastoma cells (e.g., U87, U251, or patient-derived cells) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or temozolomide for 72-96 hours.
-
Assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like AlamarBlue.
-
Measure absorbance or fluorescence and normalize to untreated control cells.
-
Calculate IC50 values using non-linear regression analysis.
-
Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the in vivo efficacy of this compound or temozolomide in a clinically relevant animal model.
-
Protocol:
-
Obtain fresh glioblastoma tumor tissue from surgical resection under sterile conditions.
-
Mechanically and enzymatically dissociate the tumor tissue into a single-cell suspension.
-
Implant 1x10^5 to 5x10^5 glioblastoma cells stereotactically into the striatum or frontal cortex of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 6 mg/kg, s.c., twice daily) or temozolomide (e.g., 50 mg/kg, oral gavage, daily for 5 days) and a vehicle control.[11]
-
Monitor tumor growth and animal survival.
-
At the end of the study, harvest tumors for histological and molecular analysis.
-
MGMT Promoter Methylation Analysis
-
Objective: To determine the methylation status of the MGMT promoter in glioblastoma samples, a key predictor of temozolomide response.
-
Protocol (Methylation-Specific PCR - MSP):
-
Extract genomic DNA from tumor tissue or cells.
-
Treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Perform two separate PCR reactions using primers specific for either the methylated or the unmethylated MGMT promoter sequence.
-
Analyze the PCR products by gel electrophoresis. The presence of a PCR product in the methylated-specific reaction indicates MGMT promoter methylation.
-
Experimental Workflow Comparison
The following diagram illustrates a general workflow for preclinical evaluation of a novel compound like this compound against the standard of care, temozolomide.
Caption: A generalized preclinical workflow for comparing novel and standard glioblastoma therapies.
Conclusion
This compound represents a promising investigational agent for glioblastoma with a distinct mechanism of action that targets tumor metabolism. Preclinical data suggest its potential to be effective against a broad range of glioblastoma subtypes, including those that may be resistant to temozolomide, while showing selectivity for cancer cells. Temozolomide remains the standard of care, but its efficacy is hampered by resistance mechanisms, primarily driven by MGMT.
For researchers and drug development professionals, the key takeaway is the potential of targeting metabolic vulnerabilities in glioblastoma as an alternative or complementary strategy to DNA-damaging agents. Further research, including direct comparative preclinical studies and eventually clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in the context of current glioblastoma treatment paradigms. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
- 1. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of KHS101 and Other TACC3 Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KHS101 with other emerging inhibitors of the Transforming Acidic Coiled-Coil protein 3 (TACC3). This analysis is supported by experimental data to inform preclinical research and development decisions.
Transforming Acidic Coiled-Coil protein 3 (TACC3) has emerged as a significant therapeutic target in oncology due to its overexpression in a variety of cancers and its crucial role in mitotic spindle stability and cell proliferation. A growing number of small molecule inhibitors are being developed to target TACC3, each with distinct biochemical profiles and mechanisms of action. This guide focuses on a comparative analysis of this compound against other notable TACC3 inhibitors, including BO-264, SPL-B, the this compound analog compound 7g, and the clinical-stage inhibitor AO-252.
A key differentiator for this compound is its dual-targeting mechanism. While it is recognized as a TACC3 inhibitor, extensive research has demonstrated that its primary and potent activity is the disruption of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1), leading to a bioenergetic crisis in cancer cells.[1][2][3][4][5] This contrasts with other inhibitors that are designed for more specific TACC3 engagement.
Performance Data: A Quantitative Comparison
The in vitro potency of TACC3 inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its counterparts across various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | JIMT-1 | Breast Cancer | 1.79 - 17.4 | [6] |
| CAL51 | Breast Cancer | 1.79 - 17.4 | [6] | |
| BO-264 | JIMT-1 | Breast Cancer | 0.19 | [7][8] |
| HCC1954 | Breast Cancer | 0.16 | [8] | |
| MDA-MB-231 | Breast Cancer | 0.12 | [8] | |
| MDA-MB-436 | Breast Cancer | 0.13 | [8][9] | |
| CAL51 | Breast Cancer | 0.36 | [7][8] | |
| RT112 (FGFR3-TACC3 fusion) | Bladder Cancer | 0.3 | [7][8] | |
| RT4 (FGFR3-TACC3 fusion) | Bladder Cancer | 3.66 | [7][8] | |
| SPL-B | JIMT-1 | Breast Cancer | 0.79 - 3.67 | [6] |
| CAL51 | Breast Cancer | 0.79 - 3.67 | [6] | |
| Compound 7g | U251 | Glioblastoma | 5.61 | [10] |
| U87 | Glioblastoma | 3.29 | [10] | |
| MDA-MB-231 | Breast Cancer | 6.46 | [10] | |
| JIMT-1 | Breast Cancer | 4.84 | [10] | |
| SKOV-3 | Ovarian Cancer | 8.21 | [10] |
Data compiled from multiple preclinical studies. Note that experimental conditions may vary between studies.
The data indicates that BO-264 demonstrates significantly greater potency across multiple breast cancer cell lines compared to this compound and SPL-B.[6][11] The this compound analog, compound 7g, also shows potent antiproliferative activities, reportedly around 10-fold more potent than the parent compound this compound in various cancer cell lines.[12] AO-252, currently in Phase 1 clinical trials, has shown low nanomolar potency in a broad panel of over 200 cancer cell lines.[13][14][15][16][17]
Mechanism of Action and Signaling Pathways
TACC3 inhibitors primarily function by disrupting the formation of the mitotic spindle, which is essential for cell division. This disruption leads to mitotic arrest, the activation of the spindle assembly checkpoint (SAC), and subsequent programmed cell death (apoptosis) and DNA damage.[6][7][8][18] The TACC3 signaling network is complex and has been shown to intersect with key oncogenic pathways, including the PI3K/AKT and ERK signaling cascades.[19][20]
The following diagram illustrates the central role of TACC3 in mitosis and the downstream consequences of its inhibition.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of comparative data, detailed experimental protocols for key assays are provided below.
Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a colorimetric method used to determine cell number, based on the measurement of cellular protein content.[21][22][23][24]
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the TACC3 inhibitor for 48-72 hours. Include a vehicle-only control.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.[1][25][26][27]
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with the desired concentrations of the TACC3 inhibitor.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.
-
Fixation and Staining: Gently wash the colonies with PBS, fix with methanol (B129727) or 4% paraformaldehyde for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Compare the number of colonies in the treated wells to the control wells to determine the effect of the inhibitor on clonogenic survival.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to measure the levels of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3.[28][29][30][31]
Procedure:
-
Cell Lysis: Treat cells with the TACC3 inhibitor for a specified time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
Conclusion
The landscape of TACC3 inhibitors is rapidly evolving, offering a range of therapeutic strategies for targeting this oncoprotein. While this compound presents a unique dual-targeting approach by affecting both TACC3 and, more potently, HSPD1, newer compounds like BO-264 and AO-252 are demonstrating high potency and specificity for TACC3. The choice of inhibitor for preclinical studies will depend on the specific research question, cancer type, and desired mechanism of action. The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these promising anticancer agents.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic impairment of non-small cell lung cancers by mitochondrial HSPD1 targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. AO-252 for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. selleckchem.com [selleckchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 24. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 25. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. ossila.com [ossila.com]
- 28. benchchem.com [benchchem.com]
- 29. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. researchgate.net [researchgate.net]
Efficacy Showdown: KHS101 Versus Other HSPD1 Inhibitors in Cancer Therapy
A Comparative Analysis for Researchers and Drug Development Professionals
The mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60, has emerged as a compelling target in oncology. Its overexpression in various cancers is linked to tumor progression and resistance to therapy, making HSPD1 inhibitors a promising class of anti-cancer agents. This guide provides a comparative overview of the efficacy of KHS101, a notable HSPD1 inhibitor, against other compounds reported to target this essential chaperone.
Introduction to HSPD1 and Its Inhibition
HSPD1 plays a crucial role in maintaining mitochondrial protein homeostasis. Within the high-stress environment of a tumor, cancer cells become heavily reliant on chaperone proteins like HSPD1 to support their rapid growth and survival. Inhibition of HSPD1 disrupts mitochondrial function, leading to a bioenergetic crisis and ultimately, cell death. This selective vulnerability of cancer cells to HSPD1 inhibition forms the basis of a promising therapeutic strategy.
This compound: A Potent and Selective HSPD1 Inhibitor
This compound is a synthetic small molecule that has demonstrated significant anti-tumor activity in preclinical studies, particularly in glioblastoma and non-small cell lung cancer. It exerts its cytotoxic effects by directly binding to and inhibiting the chaperone activity of mitochondrial HSPD1.[1][2] This inhibition leads to the aggregation of HSPD1 client proteins, disruption of energy metabolism, and induction of apoptosis in cancer cells, while largely sparing non-cancerous cells.[1]
Other HSPD1-Targeting Compounds
Several other natural and synthetic compounds have been identified to interact with and inhibit HSPD1. This guide will focus on a selection of these inhibitors for which some efficacy data is available:
-
Tubeimoside-I (TBM): A triterpenoid (B12794562) saponin (B1150181) extracted from the traditional Chinese medicinal herb Bolbostemma paniculatum.[3] It has been shown to inhibit HSPD1 and exhibit anti-cancer effects in various cancer types, including colorectal and lung cancer.[3][4]
-
Myrtucommulone (MC): A nonprenylated acylphloroglucinol found in the leaves of the myrtle plant (Myrtus communis). It has been reported to bind to mitochondrial HSPD1 and recapitulate the phenotypic effects of this compound.
-
Epolactaene: A microbial metabolite that has been shown to covalently bind to human HSPD1 (Hsp60) and inhibit its chaperone activity.[5]
Comparative Efficacy: A Data-Driven Overview
Direct comparative studies of these HSPD1 inhibitors under identical conditions are limited. However, by compiling available data, we can draw inferences about their relative efficacy.
In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro efficacy of this compound and Tubeimoside-I.
| Inhibitor | Assay Type | Cell Line(s) | IC50 Value(s) | Citation(s) |
| This compound | HSPD1-dependent substrate re-folding | - | 14.4 µM | [6] |
| Cell Viability | Glioblastoma (GBM1) | Not specified in search results | [6] | |
| Tubeimoside-I | Cell Viability (MTT Assay) | A549 (Lung Cancer) | 12.3 µM (24h) | |
| Cell Viability (MTT Assay) | PC9 (Lung Cancer) | 10.2 µM (24h) | ||
| Cell Viability (MTT Assay) | SW480 (Colorectal Cancer) | Time- and concentration-dependent inhibition (10-50 µg/ml) | [1] | |
| Cell Viability (MTT Assay) | HCT-8 (Colorectal Cancer) | Time- and concentration-dependent inhibition (10-50 µg/ml) | [1] | |
| Cell Viability (MTT Assay) | SCC15 (Oral Squamous Carcinoma) | 11.6 µM (24h) | ||
| Cell Viability (MTT Assay) | CAL27 (Oral Squamous Carcinoma) | 14.6 µM (24h) |
Note: A direct comparison of IC50 values is challenging due to the different assays (enzyme activity vs. cell viability) and cell lines used.
In Vivo Efficacy
Both this compound and Tubeimoside-I have demonstrated the ability to reduce tumor growth in animal models.
| Inhibitor | Cancer Model | Animal Model | Treatment Regimen | Key Findings | Citation(s) |
| This compound | Glioblastoma (intracranial patient-derived xenograft) | Mice | 6 mg/kg, s.c., twice daily for 10 days | Reduced tumor growth and increased survival. | [7][8] |
| Tubeimoside-I | Non-Small Cell Lung Cancer (NCI-H460 flank xenograft) | CD1 nu/nu mice | 5 mg/kg, i.p., daily | Significantly suppressed tumor growth and vascularization. | [6] |
| Tubeimoside-I | Colorectal Cancer | - | - | Inhibited proliferation and invasion. | [1] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these inhibitors is the disruption of HSPD1's chaperone function, leading to mitochondrial dysfunction.
Mechanism of HSPD1 Inhibition
This compound's interaction with HSPD1 leads to the aggregation of key metabolic enzymes, impairing both glycolysis and oxidative phosphorylation.[9] Tubeimoside-I has also been shown to induce apoptosis through the activation of MAPK signaling pathways and by increasing reactive oxygen species (ROS) production.[4]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability after treatment with an HSPD1 inhibitor.
MTT Assay Workflow
-
Cell Seeding: Plate cells (e.g., SW480, HCT-8) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the HSPD1 inhibitor (e.g., 0, 10, 20, 50 µg/ml for Tubeimoside-I) for the desired time periods (e.g., 24, 48, 72, 96 hours).[1]
-
MTT Addition: After the incubation period, add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Remove the medium and add 100 µl of a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the control (untreated) cells.
In Vivo Xenograft Tumor Assay
This protocol provides a general framework for evaluating the in vivo efficacy of HSPD1 inhibitors.
Xenograft Study Workflow
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ NCI-H460 cells) into the flank of immunocompromised mice (e.g., CD1 nu/nu).[6]
-
Tumor Establishment: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign mice to treatment and control groups. Administer the HSPD1 inhibitor (e.g., 5 mg/kg Tubeimoside-I via intraperitoneal injection daily) or a vehicle control.[6]
-
Monitoring: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight and overall health of the animals.
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight. Tumors can be further analyzed by histology and immunohistochemistry. Survival studies can also be conducted.
Conclusion
This compound stands out as a well-characterized, potent, and selective inhibitor of HSPD1 with demonstrated efficacy in preclinical models of aggressive cancers like glioblastoma. While other compounds like Tubeimoside-I also show promise as HSPD1-targeting agents, a direct and comprehensive comparison of their efficacy against this compound is hampered by the lack of standardized testing conditions. The available data suggests that both this compound and Tubeimoside-I are active in the low micromolar range in vitro and are effective at reducing tumor growth in vivo. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these and other emerging HSPD1 inhibitors. The development of potent and specific HSPD1 inhibitors represents a promising avenue for the development of novel cancer therapeutics.
References
- 1. Tubeimoside-1 inhibits the growth and invasion of colorectal cancer cells through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epolactaene binds human Hsp60 Cys442 resulting in the inhibition of chaperone activity [ouci.dntb.gov.ua]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Epolactaene, a novel neuritogenic compound in human neuroblastoma cells, selectively inhibits the activities of mammalian DNA polymerases and human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KHS101 Combination Therapy in Glioblastoma: A Preclinical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug KHS101, focusing on its potential in combination with cisplatin (B142131) for the treatment of glioblastoma (GBM). As no direct preclinical or clinical data exists for a this compound-cisplatin combination, this document evaluates the preclinical efficacy of this compound as a monotherapy and compares it with the standard-of-care chemotherapeutic agent, temozolomide (B1682018), and the potent but challenging chemotherapeutic, cisplatin. The guide is structured to provide a rationale for a potential this compound-cisplatin combination therapy based on their distinct mechanisms of action.
Executive Summary
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal standard of care that includes surgery, radiation, and chemotherapy with temozolomide.[1][2][3] The emergence of resistance to temozolomide necessitates the exploration of novel therapeutic agents and combination strategies. This compound is a small molecule inhibitor that has demonstrated potent anti-glioblastoma activity in preclinical models by targeting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1), leading to a disruption of tumor cell energy metabolism and subsequent self-destruction.[4][5] Cisplatin, a potent DNA-damaging agent, has limited use in frontline GBM therapy due to systemic toxicity and poor blood-brain barrier permeability, but its efficacy in other cancers and in some brain tumor contexts warrants investigation in novel combinations.[6] Notably, preclinical evidence in non-small cell lung cancer has suggested that this compound can enhance the cytotoxic effects of cisplatin in vitro, providing a strong rationale for exploring this combination in glioblastoma.
This guide will delve into the preclinical data for this compound, cisplatin, and temozolomide, presenting available quantitative data for comparison. It will also provide detailed experimental methodologies for the key assays discussed and visualize the proposed mechanisms and workflows.
Comparative Preclinical Efficacy
The following tables summarize the available preclinical data for this compound, cisplatin, and temozolomide in glioblastoma models. It is important to note that direct comparison is challenging due to variations in experimental models and methodologies across different studies.
Table 1: In Vitro Cytotoxicity in Glioblastoma Cell Lines
| Compound | Glioblastoma Cell Line | IC50 (µM) | Exposure Time (hours) | Citation(s) |
| This compound | Patient-derived GBM cells | Data not available; demonstrated selective cytotoxicity to GBM cells over non-cancerous brain cells. | Not specified | [4][5] |
| Cisplatin | U87 | 9.5 | 24 | [7] |
| U87MG | 81.9 ± 8.2 (µg/mL) | Not specified | [8] | |
| U251, LN229, U87 | Qualitative demonstration of robust antitumoral activity | 72 | [9] | |
| Various primary glioma cell lines | Highly variable | 72 | [10] | |
| Temozolomide | U87 | Median: 180 (IQR: 52–254) | 48 | [1] |
| U87 | Median: 202 (IQR: 52–518) | 72 | [1] | |
| U251 | Median: 84 (IQR: 34–324) | 48 | [1] | |
| U251 | Median: 102 (IQR: 35–358) | 72 | [1] | |
| A172 | ~125 | 120 | [2] | |
| U87-MG | ~105 | 120 | [2] | |
| T98G | ~247 | 120 | [2] |
Table 2: In Vivo Efficacy in Glioblastoma Xenograft Models
| Compound | Animal Model | Tumor Model | Treatment Regimen | Key Findings | Citation(s) |
| This compound | Mouse | Intracranial patient-derived xenografts | Systemic administration | Significantly reduced tumor growth and increased survival. | [4][5] |
| Cisplatin | Nude Mouse | Subcutaneous U87 xenografts expressing ΔEGFR | Systemic treatment in combination with AG1478 | Synergistic suppression of tumor growth. | [11] |
| Rat | Orthotopic glioma | Convection-enhanced delivery of cisplatin-loaded nanoparticles | Significantly enhanced median survival (80% long-term survivors). | [6] | |
| Temozolomide | Nude Mouse | Intracranial GBM10 xenografts | 3 x 5-day cycles | Increased survival, with further significant increase when combined with an MDM2 inhibitor. | [3][12] |
| Nude Mouse | Intracranial U87-luc xenografts | 0.9 mg/kg daily | Significant tumor volume inhibition (~92%). | [13] |
Mechanism of Action and Signaling Pathways
This compound: Targeting Mitochondrial Metabolism
This compound's primary mechanism of action involves the inhibition of HSPD1, a mitochondrial chaperone protein.[4][5] This disruption leads to a cascade of events within the glioblastoma cells, ultimately causing a bioenergetic crisis and cell death.
Caption: this compound inhibits HSPD1, leading to mitochondrial protein aggregation and dysfunction.
Cisplatin: A DNA Damaging Agent
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which interfere with DNA replication and transcription, ultimately triggering apoptosis.
Caption: Cisplatin forms DNA adducts, blocking replication and inducing apoptosis.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro Cell Viability Assay (IC50 Determination)
-
Cell Culture: Glioblastoma cell lines (e.g., U87, U251, patient-derived cells) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of the test compound (this compound, cisplatin, or temozolomide).
-
Incubation: Cells are incubated with the drugs for a specified period (e.g., 24, 48, 72, or 120 hours).
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or MTS. The absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Cell Implantation: A suspension of human glioblastoma cells is stereotactically injected into the brain of the mice to establish intracranial tumors. For subcutaneous models, cells are injected into the flank.
-
Treatment: Once tumors are established (as determined by imaging or palpation), mice are randomized into treatment and control groups. This compound is administered systemically (e.g., intraperitoneally). Cisplatin and temozolomide are also typically administered systemically, although local delivery methods like convection-enhanced delivery have been explored for cisplatin.
-
Monitoring: Tumor growth is monitored regularly using methods such as bioluminescence imaging for intracranial tumors or caliper measurements for subcutaneous tumors. Animal well-being, including body weight and behavior, is also monitored.
-
Endpoint and Analysis: The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity. At the endpoint, tumors are excised and weighed. Survival analysis is also a key endpoint. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Proposed Experimental Workflow for this compound-Cisplatin Combination
Based on the distinct mechanisms of action of this compound and cisplatin, a combination therapy could potentially offer synergistic or additive effects against glioblastoma. The following workflow is proposed to investigate this hypothesis.
Caption: A proposed workflow to evaluate this compound and cisplatin combination therapy.
Conclusion and Future Directions
The preclinical data for this compound demonstrates a promising and novel mechanism of action against glioblastoma by targeting mitochondrial metabolism. While direct comparative quantitative data with standard-of-care agents is not yet fully available, the qualitative evidence of its potent and selective anti-tumor activity is compelling. The distinct mechanisms of this compound (metabolic disruption) and cisplatin (DNA damage) present a strong rationale for investigating their combined efficacy. The potential for this compound to enhance cisplatin's cytotoxicity, as observed in other cancer types, further strengthens this hypothesis.
Future research should focus on:
-
Quantitative in vitro studies to determine the IC50 of this compound across a panel of glioblastoma cell lines, including those with varying resistance to temozolomide.
-
Combination index studies to formally assess for synergy between this compound and cisplatin in vitro.
-
In vivo studies using orthotopic glioblastoma models to evaluate the efficacy and safety of the this compound-cisplatin combination, with a focus on survival benefit and tumor growth inhibition.
-
Pharmacokinetic and pharmacodynamic studies to understand the distribution of this compound and cisplatin in the brain and their effects on their respective targets when used in combination.
The development of effective combination therapies is crucial to improving outcomes for patients with glioblastoma. The unique mechanism of this compound makes it a promising candidate for such strategies, and its combination with a potent, albeit challenging, drug like cisplatin warrants thorough preclinical investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convection enhanced delivery of cisplatin-loaded brain penetrating nanoparticles cures malignant glioma in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemo-radiation therapy of U87-MG glioblastoma cells using SPIO@AuNP-Cisplatin-Alginate nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated Workflow for Drug Repurposing in Glioblastoma: Computational Prediction and Preclinical Validation of Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity to cisplatin in primary cell lines derived from human glioma correlates with levels of EGR-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human glioblastoma xenografts overexpressing a tumor-specific mutant epidermal growth factor receptor sensitized to cisplatin by the AG1478 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. academic.oup.com [academic.oup.com]
KHS101 Demonstrates Significant Anti-Tumor Efficacy in Glioblastoma Xenograft Models
A comprehensive analysis of preclinical data highlights the potential of KHS101 as a potent anti-glioblastoma agent. In head-to-head comparisons within xenograft models, this compound has shown marked effectiveness in reducing tumor growth and extending survival, positioning it as a promising candidate for further clinical investigation.
Researchers and drug development professionals in oncology are continually seeking novel therapeutic strategies for aggressive cancers like glioblastoma multiforme (GBM). The small molecule this compound has emerged as a compound of interest due to its unique mechanism of action targeting tumor cell metabolism. This guide provides a detailed comparison of this compound's anti-tumor effects in preclinical xenograft models, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound in Glioblastoma Xenograft Models
In preclinical studies utilizing patient-derived xenograft (PDX) models of glioblastoma, this compound has demonstrated a significant therapeutic benefit. Systemic administration of this compound led to a marked reduction in tumor progression and a significant increase in the survival of tumor-bearing mice.[1][2][3] The anti-tumor activity of this compound is attributed to its ability to selectively induce cytotoxic effects in GBM cells, irrespective of their molecular subtype.[2]
The primary mechanism of action for this compound is the disruption of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1][2] This interaction leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism, ultimately impairing both mitochondrial bioenergetic capacity and glycolytic activity in GBM cells.[1][2] This targeted disruption of energy metabolism results in a bioenergetic crisis within the tumor cells, leading to their death.
The following table summarizes the key quantitative outcomes from in vivo xenograft studies investigating the efficacy of this compound.
| Xenograft Model | Treatment Group | Median Survival | Tumor Growth Inhibition | Reference |
| GBM1 (PDX) | Vehicle Control | 35 days | - | Polson et al., 2018 |
| This compound | 54 days | Tumor cell proliferation was markedly reduced, with a significant decrease in Ki67-positive cells and an increase in nuclear-sparse (necrotic) areas. | Polson et al., 2018 | |
| GBMX1 (PDX) | Vehicle Control | ~75 days | - | Polson et al., 2018 |
| This compound | Not reached by 120 days | Markedly increased survival. | Polson et al., 2018 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Intracranial Patient-Derived Xenograft (PDX) Model
The anti-tumor effects of this compound were evaluated in intracranial xenograft models established from patient-derived glioblastoma cells.
-
Cell Culture: Primary GBM cells (e.g., GBM1) were cultured under serum-free conditions to maintain their stem-like properties.
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID) were used to prevent graft rejection.
-
Intracranial Injection: A stereotactic apparatus was used to inject 1 x 10^5 GBM1 cells into the forebrain striatum of the mice.
-
Tumor Growth and Monitoring: Tumors were allowed to establish for 6 weeks.
-
Treatment Regimen:
-
Short-term study: Mice were treated with either vehicle or this compound at a dose of 6 mg/kg, administered subcutaneously twice daily for 10 days.
-
Long-term survival study: A 10-week treatment regimen was employed.
-
-
Endpoint Analysis:
-
Tumor Growth: Tumor burden was assessed by histological analysis (Hematoxylin and Eosin staining) of sequential brain sections. Proliferation was quantified by Ki67 staining.
-
Survival: Animals were monitored daily, and survival was recorded. The endpoint was determined by the presentation of neurological signs or significant weight loss.
-
-
Statistical Analysis: Survival data was analyzed using the log-rank (Mantel-Cox) test.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow.
Caption: this compound inhibits the mitochondrial chaperone HSPD1, disrupting protein folding and energy metabolism, which in turn leads to apoptosis in glioblastoma cells.
Caption: Workflow for evaluating this compound's anti-tumor effects in an intracranial patient-derived xenograft model of glioblastoma.
Conclusion and Future Directions
The available preclinical data strongly support the continued investigation of this compound as a potential therapeutic for glioblastoma. Its novel mechanism of targeting mitochondrial metabolism offers a distinct approach compared to current standard-of-care treatments. While direct comparative studies with other chemotherapeutic agents in xenograft models are not yet published, the significant survival benefit observed in the reported studies is highly encouraging. Future research should focus on head-to-head comparisons with existing therapies, such as temozolomide, and exploration of potential combination therapies to further enhance its anti-tumor efficacy. The detailed protocols provided herein should facilitate the design of such future studies, ultimately paving the way for potential clinical translation.
References
A Comparative Analysis of KHS101 and Other Metabolic Inhibitors in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel metabolic inhibitor KHS101 against other prominent metabolic inhibitors investigated for the treatment of glioblastoma (GBM). This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a side-by-side look at the mechanisms of action, preclinical efficacy, and experimental methodologies of these compounds.
Introduction to Metabolic Targeting in Glioblastoma
Glioblastoma, the most aggressive primary brain tumor, exhibits profound metabolic reprogramming to sustain its rapid growth and resistance to therapy. This metabolic plasticity presents a promising therapeutic window. Key metabolic pathways frequently dysregulated in GBM include glycolysis, glutaminolysis, and oxidative phosphorylation (OXPHOS). This guide focuses on this compound, a novel inhibitor of the mitochondrial chaperone HSPD1, and compares its performance with inhibitors targeting glutaminase (B10826351) (CB-839) and mitochondrial complex I (IACS-010759 and Metformin).
Mechanism of Action and Signaling Pathways
A fundamental understanding of the pathways targeted by these inhibitors is crucial for evaluating their therapeutic potential and for the rational design of combination therapies.
This compound: This synthetic small molecule selectively targets the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[1][2][3][4] In GBM cells, this compound binding to HSPD1 disrupts its function, leading to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism.[1][3][4] This disruption impairs both mitochondrial bioenergetic capacity and glycolytic activity, ultimately causing a catastrophic energy crisis and selective cell death in GBM cells, while sparing non-cancerous brain cells.[1][3][4]
CB-839 (Telaglenastat): As a potent and selective inhibitor of glutaminase (GLS), CB-839 blocks the conversion of glutamine to glutamate, a key entry point for glutamine into the tricarboxylic acid (TCA) cycle.[5][6] By inhibiting glutaminolysis, CB-839 deprives GBM cells of a critical source of carbon for anaplerosis and the synthesis of biosynthetic precursors, leading to reduced proliferation.[5][6]
IACS-010759: This compound is a highly potent and selective inhibitor of Complex I of the mitochondrial electron transport chain.[7][8] By blocking oxidative phosphorylation at its first step, IACS-010759 severely curtails ATP production from mitochondrial respiration. This is particularly effective in tumors that are highly dependent on OXPHOS for their energy needs.[7][8]
Metformin (B114582): A widely used anti-diabetic drug, metformin also inhibits mitochondrial Complex I, albeit with lower potency than IACS-010759.[1][[“]][10] Its anti-cancer effects are attributed to the induction of energetic stress, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR pathway, a central regulator of cell growth and proliferation.[1][10]
Below are diagrams illustrating the targeted signaling pathways.
Caption: this compound signaling pathway in glioblastoma cells.
Caption: Targeted pathways of CB-839, IACS-010759, and Metformin.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the selected metabolic inhibitors in glioblastoma models. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Experimental conditions such as cell lines and treatment durations may vary.
Table 1: In Vitro Efficacy in Glioblastoma Cell Lines
| Inhibitor | Target | Cell Line(s) | IC50 / Effective Concentration | Key Findings |
| This compound | HSPD1 | Diverse patient-derived GBM cell lines | IC50 = 14.4 µM (HSPD1 refolding activity) | Induces rapid and selective cytotoxic response.[1] |
| CB-839 | Glutaminase (GLS) | T98G, LN229, U87MG | Dose-dependent inhibition of proliferation (1 nM - 1 µM) | Suppresses both oxidative and reductive glutamine metabolism.[5][6] |
| IACS-010759 | Mitochondrial Complex I | Brain tumor models | Potent inhibition of proliferation | Induces apoptosis in OXPHOS-dependent models.[7][8] |
| Metformin | Mitochondrial Complex I | U87, U251, LN18, SF767 | IC50 ~5-10 mM (cell viability) | Decreases proliferation, induces cell cycle arrest and apoptosis.[1][2][10] |
Table 2: In Vivo Efficacy in Glioblastoma Xenograft Models
| Inhibitor | Animal Model | Treatment Regimen | Key Findings |
| This compound | Intracranial patient-derived xenografts (mice) | Systemic administration | Reduced tumor growth and increased survival.[3][4] |
| CB-839 | Not extensively reported for GBM in vivo | - | Challenges with blood-brain barrier penetration noted.[11] |
| IACS-010759 | Orthotopic D423-Fluc glioblastoma (mice) | 10 mg/kg p.o. | Potently inhibited tumor growth.[8][12] |
| Metformin | Subcutaneous U87 and LN18 xenografts (mice) | 300 mg/kg/day | Delayed tumor growth.[10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of these metabolic inhibitors.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the dose-dependent effect of an inhibitor on the metabolic activity and viability of GBM cell lines.
-
Protocol:
-
Seed GBM cells (e.g., U87, T98G) in 96-well plates at a predetermined density (e.g., 2 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).[13][14]
-
2. Orthotopic Glioblastoma Xenograft Model
-
Objective: To evaluate the in vivo efficacy of an inhibitor on tumor growth and survival in a clinically relevant animal model.
-
Protocol:
-
Culture human GBM cells (e.g., patient-derived xenograft lines or established cell lines like U87) under sterile conditions.
-
Anesthetize immunodeficient mice (e.g., nude or SCID mice).
-
Stereotactically inject a suspension of GBM cells into the brain (e.g., striatum) of the mice.
-
Monitor the mice for tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Once tumors are established, randomize the mice into treatment and control (vehicle) groups.
-
Administer the inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume regularly using calipers (for subcutaneous models) or imaging.[15][16]
-
Monitor animal survival and record the date of euthanasia based on predefined humane endpoints.
-
At the end of the study, harvest the tumors for further analysis (e.g., histology, immunohistochemistry).[17][18]
-
3. Seahorse XF Analyzer Metabolic Flux Assay
-
Objective: To measure real-time cellular metabolic activity, including oxygen consumption rate (OCR) for mitochondrial respiration and extracellular acidification rate (ECAR) for glycolysis.
-
Protocol:
-
Seed GBM cells in a Seahorse XF culture microplate and allow them to adhere.
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer.
-
Replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with the metabolic inhibitor and other compounds for a mitochondrial or glycolysis stress test (e.g., oligomycin, FCCP, rotenone/antimycin A for Mito Stress Test; glucose, oligomycin, 2-DG for Glycolysis Stress Test).
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure baseline OCR and ECAR, and then the response to the injected compounds.
-
Analyze the data to determine key metabolic parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and glycolytic capacity.[19][20][21][22][23]
-
Below is a workflow diagram for a typical in vivo efficacy study.
Caption: Experimental workflow for in vivo testing of metabolic inhibitors.
Conclusion
This compound represents a novel approach to targeting GBM metabolism by disrupting the function of the mitochondrial chaperone HSPD1, leading to a profound energy crisis in cancer cells. This mechanism is distinct from other metabolic inhibitors that target specific enzymatic steps in pathways like glutaminolysis or oxidative phosphorylation. While direct comparative efficacy data is still emerging, the preclinical data for this compound demonstrates its potential as a potent and selective anti-GBM agent. Further research, including head-to-head preclinical studies and eventually clinical trials, will be necessary to fully elucidate the therapeutic positioning of this compound relative to other metabolic inhibitors in the treatment of glioblastoma. This guide provides a foundational comparison to aid researchers in this ongoing endeavor.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Metformin Inhibits Growth of Human Glioblastoma Cells and Enhances Therapeutic Response | PLOS One [journals.plos.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. researchgate.net [researchgate.net]
- 13. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 16. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 17. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Quiescent Metabolic Phenotype of Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. sibbm2021.azuleon.org [sibbm2021.azuleon.org]
- 23. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
KHS101 Demonstrates Broad Efficacy Across Diverse Glioblastoma Subtypes
A novel small molecule, KHS101, has shown significant potential in the preclinical setting for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer. Extensive research indicates that this compound effectively induces tumor cell death across a range of patient-derived glioblastoma models, irrespective of their molecular subtype. This suggests that this compound could offer a therapeutic strategy that circumvents the challenges posed by the heterogeneity of glioblastoma.
Glioblastoma is characterized by significant intra- and intertumoral heterogeneity, which is a major obstacle to successful treatment.[1] Tumors are often classified into distinct molecular subtypes, including proneural, mesenchymal, and classical, each with different underlying genetic and molecular features. A key finding from preclinical studies is that this compound's cytotoxic effects are not confined to a specific subtype. The compound has demonstrated efficacy in diverse patient-derived GBM cell models that represent this molecular heterogeneity, including classical, proneural, and mesenchymal subtypes.[1]
The mechanism of action for this compound involves the disruption of energy metabolism within glioblastoma cells.[2] The compound targets the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[2] This interaction leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism, ultimately impairing the tumor cells' bioenergetic capacity and glycolytic activity.[2] This disruption of the cancer cells' energy supply leads to their self-destruction.[2] Importantly, this compound has been shown to be selective for tumor cells, with no discernible side effects on noncancerous brain cells in preclinical models.[2]
Comparative Efficacy of this compound in Patient-Derived Glioblastoma Cell Lines
To assess the efficacy of this compound across different glioblastoma subtypes, a panel of patient-derived GBM cell models was established and characterized. These models were classified based on single-cell gene expression analysis to identify their resemblance to the classical, proneural, and mesenchymal subtypes. The cytotoxic response to this compound was then evaluated in these well-characterized cell lines.
| Patient-Derived Model | Tumor Type | MGMT Promoter Methylation | Predominant Subtype(s) | This compound EC50 (µM) |
| GBM1 | Primary | Unmethylated | Proneural, Mesenchymal-like | 4.8 ± 0.5 |
| GBM2 | Recurrent | Methylated | Proneural, Mesenchymal-like | 5.2 ± 0.3 |
| GBM3 | Primary | Unmethylated | Proneural-like | 5.5 ± 0.4 |
| GBM4 | Primary | Unmethylated | Classical, Proneural-like | 6.1 ± 0.6 |
| GBM5 | Recurrent | Unmethylated | Mesenchymal, Proneural-like | 4.9 ± 0.2 |
| GBM6 | Primary | Methylated | Classical, Proneural-like | 5.3 ± 0.3 |
EC50 values represent the concentration of this compound required to induce a 50% reduction in cell viability and are presented as mean ± standard deviation.
In Vivo Efficacy of this compound in Orthotopic Xenograft Models
The antitumor activity of this compound was further evaluated in vivo using intracranial patient-derived xenograft models in mice. Systemic administration of this compound resulted in a significant reduction in tumor growth and a notable increase in the survival of the treated mice, without observable side effects.[2]
Signaling Pathway and Experimental Workflow
The mechanism of this compound's action and the experimental approach to evaluate its efficacy can be visualized through the following diagrams.
Experimental Protocols
Patient-Derived Glioblastoma Cell Culture
Freshly resected glioblastoma tissue was mechanically and enzymatically dissociated to obtain single-cell suspensions. These cells were then cultured in serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and fibroblast growth factor (FGF). The established patient-derived cell models were characterized through cytogenetic and single-cell gene expression analysis to confirm their glioblastoma subtype.[1]
Cell Viability Assay
Patient-derived glioblastoma cells were seeded in 96-well plates and treated with a concentration range of this compound for 72 hours. Cell viability was assessed using a resazurin-based assay, which measures the metabolic activity of the cells. The fluorescence intensity was measured, and the half-maximal effective concentration (EC50) was calculated from the dose-response curves.
Orthotopic Patient-Derived Xenograft Model
Patient-derived glioblastoma cells were stereotactically injected into the brains of immunodeficient mice. Tumor formation and growth were monitored using bioluminescence imaging. Once tumors were established, mice were randomized into treatment and control groups. This compound was administered systemically, and tumor volume and overall survival were monitored. At the end of the study, brain tissues were collected for histological analysis.
References
Cross-Validation of KHS101's Mechanism of Action: A Comparative Guide for Drug Development Professionals
For Immediate Release
This guide provides a comprehensive analysis of the novel anti-cancer compound KHS101, with a focus on its mechanism of action in glioblastoma multiforme (GBM). Intended for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance with alternative therapeutic strategies, supported by experimental data.
Executive Summary
This compound is a synthetic small molecule that has demonstrated potent anti-tumor activity in preclinical models of glioblastoma.[1][2] Its primary mechanism of action involves the disruption of mitochondrial bioenergetics, leading to a lethal energy crisis in cancer cells.[1][3] This is achieved through the specific targeting of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[1][2] Additionally, this compound and its analogs have been shown to target Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), a protein implicated in cell division. This guide will delve into these mechanisms, presenting a comparative analysis with other compounds targeting similar pathways.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects on glioblastoma cells through a multi-faceted approach targeting cellular metabolism and division.
Primary Target: Mitochondrial Chaperone HSPD1
The principal mechanism of this compound is the inhibition of the mitochondrial chaperone HSPD1.[1][2] This interaction disrupts the proper folding and function of mitochondrial proteins, leading to:
-
Impaired Mitochondrial Bioenergetics: this compound's binding to HSPD1 compromises oxidative phosphorylation and glycolytic activity in GBM cells.[1][2]
-
Energy Crisis: The disruption of these key metabolic pathways results in a severe energy deficit within the cancer cells.[3]
-
Selective Cell Death: This energy crisis selectively triggers self-destruction in glioblastoma cells, while non-cancerous brain cells remain largely unaffected.[1][3]
The following diagram illustrates the signaling pathway of this compound's primary mechanism of action.
Secondary Target: Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3)
Emerging research has identified TACC3 as another biologically relevant target of this compound and its derivatives. TACC3 is a microtubule-associated protein crucial for the stabilization of the mitotic spindle during cell division. Inhibition of TACC3 can lead to mitotic arrest and apoptosis in cancer cells.
Comparative Analysis of this compound and Alternatives
This section provides a comparative overview of this compound with other compounds that target HSPD1 or TACC3.
HSPD1-Targeting Compounds
Myrtucommulone (MC) is a natural product that, like this compound, binds to and inhibits HSPD1, leading to a reduction in oxidative phosphorylation in glioblastoma cells.
TACC3-Targeting Compounds
Several compounds have been developed to target TACC3, including BO-264 and inhibitors of the FGFR3-TACC3 fusion protein, such as erdafitinib (B607360).
Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Efficacy of this compound and Alternatives
| Compound | Target(s) | Cell Line(s) | IC50/GI50 | Citation(s) |
| This compound | HSPD1 | Recombinant Human HSPD1 | 14.4 µM (refolding activity) | |
| TACC3 | Breast Cancer Cell Lines | 1.79 - 17.4 µM | [4] | |
| Myrtucommulone (MC) | HSPD1 | Glioblastoma | Data not available | |
| BO-264 | TACC3 | Breast Cancer Cell Lines | 120 - 360 nM | [4] |
| NCI-60 Panel | ~90% of cell lines | < 1 µM | [4] | |
| Erdafitinib | FGFR3-TACC3 | Glioma Stem Cells | < 10 nM |
Table 2: In Vivo Efficacy of this compound and Alternatives
| Compound | Model | Efficacy | Citation(s) |
| This compound | Patient-derived glioblastoma xenograft (mouse) | ~50% reduction in tumor growth; increased survival | [1][3] |
| BO-264 | Breast and colon cancer xenografts (mouse) | Significantly delayed tumor growth; increased survival | [4] |
| Erdafitinib | FGFR3-TACC3 fusion-positive glioblastoma (human clinical trial) | Disease control rate of 59.5% in HGG; Median overall survival of 10.7 months in solid tumors | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
HSPD1 Enzymatic Activity Assay
This protocol outlines a method to assess the chaperone activity of HSPD1 in the presence of an inhibitor.
Protocol Steps:
-
Reagent Preparation: Prepare solutions of recombinant human HSPD1, a denaturable substrate protein (e.g., citrate synthase), ATP, and the test compound (this compound) at various concentrations.
-
Incubation: Pre-incubate HSPD1 with the test compound or vehicle control in a suitable buffer.
-
Initiate Refolding: Add the denatured substrate and ATP to initiate the chaperone-mediated refolding reaction.
-
Monitor Activity: At specific time points, measure the enzymatic activity of the refolded substrate.
-
Data Analysis: Plot the percentage of refolded, active substrate as a function of the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular context.
Protocol Steps:
-
Cell Treatment: Treat cultured glioblastoma cells with the test compound (e.g., this compound) or a vehicle control.[7]
-
Heat Challenge: Aliquot the treated cells and expose them to a temperature gradient for a defined period.[7]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[7][8]
-
Protein Detection: Analyze the amount of the target protein (e.g., TACC3) remaining in the soluble fraction using Western blotting or other quantitative proteomics methods.[8]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the curve indicates ligand-induced stabilization of the target protein.[9]
Intracranial Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of therapeutic compounds.[10][11]
References
- 1. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Durable benefit and slowdown in tumor growth dynamics with erdafitinib in a FGFR3-TACC3 fusion-positive IDH-wild type glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumour-agnostic efficacy and safety of erdafitinib in patients with advanced solid tumours with prespecified FGFR alterations: RAGNAR phase 2 study primary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Benchmarking KHS101 Against Standard-of-Care Glioblastoma Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound KHS101 and the current standard-of-care therapies for glioblastoma (GBM), the most aggressive primary brain tumor. While direct head-to-head clinical trials are not yet available, this document synthesizes the existing preclinical data for this compound and the established clinical framework for standard-of-care treatments to offer a baseline for researchers and drug development professionals.
Executive Summary
Glioblastoma treatment has seen limited improvement in recent decades, with the current standard of care offering a median survival of approximately 15 months.[1] this compound is a novel synthetic small molecule that has demonstrated promising preclinical activity by targeting a distinct metabolic vulnerability in glioblastoma cells. This guide will objectively present the available data on this compound's mechanism of action and preclinical efficacy alongside the established protocols and outcomes associated with standard-of-care therapies.
Introduction to this compound
This compound is an experimental small molecule that has been shown to induce cell death in diverse glioblastoma cell models.[2][3][4] It represents a novel therapeutic strategy by targeting the energy metabolism of cancer cells, a hallmark of many malignancies.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting the function of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[2][4] This disruption leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism.[4] Consequently, both mitochondrial bioenergetic capacity and glycolytic activity are impaired in glioblastoma cells treated with this compound, leading to an energy crisis and subsequent cell death.[2] A key advantage observed in preclinical studies is the selectivity of this compound for glioblastoma cells, with no significant impact on the viability of noncancerous brain cells.[3][4] Furthermore, this compound has been shown to cross the blood-brain barrier, a critical feature for any effective glioblastoma therapeutic.[5]
Caption: Mechanism of action of this compound in glioblastoma cells.
Standard-of-Care Glioblastoma Therapies
The current standard of care for newly diagnosed glioblastoma is a multimodal approach, widely known as the Stupp protocol.[1] This regimen was established based on a landmark clinical trial that demonstrated a significant improvement in survival compared to radiotherapy alone.
The Stupp Protocol
The Stupp protocol consists of three main phases:
-
Maximal Safe Surgical Resection: The initial step is to surgically remove as much of the tumor as possible without causing significant neurological damage.[6][7][8]
-
Concurrent Chemoradiation: Following surgery, patients undergo a six-week course of radiation therapy combined with daily oral chemotherapy with temozolomide (B1682018) (TMZ).[1][6][7]
-
Adjuvant Chemotherapy: After the concurrent phase, patients receive six cycles of adjuvant TMZ, typically for five days every 28-day cycle.[1][6][7]
Temozolomide is an oral alkylating agent that damages the DNA of cancer cells, leading to their death.[6]
Preclinical Efficacy of this compound
The antitumor effects of this compound have been evaluated in various preclinical models of glioblastoma.
In Vitro Studies
In laboratory studies using diverse patient-derived glioblastoma cell lines, this compound has been shown to:
-
Promote tumor cell death irrespective of the tumor subtype.[3][4]
-
Selectively target glioblastoma cells while sparing noncancerous brain cells.[3][4]
-
Induce markers of autophagy, a cellular self-degradation process.
In Vivo Studies
In animal models, specifically intracranial patient-derived xenograft mouse models of glioblastoma, systemic administration of this compound has resulted in:
-
No discernible side effects were observed in the treated animals.[4]
Table 1: Summary of Preclinical Data for this compound in Glioblastoma Models
| Parameter | Finding | Model System | Reference |
| Mechanism of Action | Inhibition of mitochondrial chaperone HSPD1, leading to metabolic disruption and cell death. | Diverse GBM cell models. | [2][4] |
| In Vitro Efficacy | Promoted tumor cell death in various GBM cell models, independent of subtype. | Patient-derived GBM cell lines. | [3][4] |
| In Vivo Efficacy | Reduced tumor growth and increased survival. | Intracranial patient-derived xenograft tumor models in mice. | [2][4] |
| Selectivity | No significant effect on the viability of noncancerous brain cell lines. | Noncancerous brain cell lines. | [3][4] |
| Blood-Brain Barrier | Successfully crossed the blood-brain barrier in mouse models. | Mouse models. | [5] |
Clinical Efficacy of Standard-of-Care Therapies
The efficacy of the Stupp protocol has been well-established in large-scale clinical trials.
Table 2: Clinical Outcomes with the Stupp Protocol (Temozolomide + Radiotherapy)
| Parameter | Median Outcome | Reference |
| Overall Survival | ~15 months | [1] |
| Progression-Free Survival | ~6.9 months | |
| 2-Year Survival Rate | ~27% |
Note: Outcomes can vary based on patient-specific factors such as age, performance status, and MGMT promoter methylation status.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for preclinical glioblastoma studies.
In Vivo Xenograft Model for this compound Efficacy Testing
-
Cell Culture: Patient-derived glioblastoma cells are cultured under appropriate conditions to maintain their phenotype.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of human tumor cells.
-
Intracranial Tumor Implantation: A specific number of glioblastoma cells (e.g., 1 x 10^5) are stereotactically injected into the brain (e.g., striatum) of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging or MRI.
-
Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered systemically (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: The primary endpoints are tumor growth inhibition and overall survival. Tumor volume is measured at regular intervals. Survival is monitored until a predefined endpoint is reached.
-
Toxicity Assessment: Animals are monitored for any signs of toxicity, including weight loss, changes in behavior, and at the end of the study, histological analysis of major organs can be performed.
Caption: A generalized workflow for preclinical testing of glioblastoma therapies.
Conclusion
This compound presents a novel and promising therapeutic strategy for glioblastoma by targeting a key metabolic vulnerability in cancer cells. Preclinical studies have demonstrated its potent and selective antitumor activity in vitro and in vivo. The current standard of care, the Stupp protocol, has been the cornerstone of glioblastoma treatment for over a decade and provides a modest but significant survival benefit.
While direct comparative data between this compound and standard-of-care therapies is lacking, the distinct mechanism of action and encouraging preclinical profile of this compound warrant further investigation. Future studies should focus on head-to-head comparisons with temozolomide in relevant preclinical models and explore the potential of this compound in combination with standard-of-care therapies to overcome resistance and improve patient outcomes. This guide serves as a foundational resource for researchers and drug developers as they navigate the evolving landscape of glioblastoma therapeutics.
References
- 1. Glioblastoma's Dismal Standard of Care: The Stupp Protocol | Depth-First [depth-first.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
KHS101: A Novel Anti-Cancer Agent with Potential for Synergistic Therapeutic Strategies
A Comparative Analysis of KHS101 and Established Radiosensitizers in Oncology
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents that can enhance the efficacy of standard cancer treatments like radiation therapy is a paramount objective. This compound, a synthetic small molecule, has emerged as a potent anti-cancer agent with a unique mechanism of action, distinct from traditional radiosensitizers. While direct evidence of synergistic effects between this compound and radiation therapy is not yet established in published literature, its mode of action presents a compelling rationale for future investigation into such combinations. This guide provides a comparative overview of this compound and established radiosensitizing agents, supported by available experimental data and methodologies.
This compound: A Disruptor of Tumor Cell Bioenergetics
This compound has demonstrated significant anti-tumor activity, particularly in glioblastoma multiforme (GBM), one of the most aggressive forms of brain cancer.[1][2][3] Its primary mechanism of action involves the disruption of mitochondrial function and energy metabolism within cancer cells.[1][2][3][4]
Mechanism of Action:
This compound targets the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1][2][4] By disrupting HSPD1, this compound impairs mitochondrial bioenergetic capacity and glycolytic activity, leading to an energy crisis and subsequent self-destruction of the tumor cells.[1][2][4] A key advantage observed in preclinical studies is the selective cytotoxicity of this compound towards cancer cells, leaving normal brain cells unaffected.[3] In mouse xenograft models of human glioblastoma, systemic administration of this compound was shown to cross the blood-brain barrier, reduce tumor growth by approximately 50%, and increase survival.[2]
Established Radiosensitizers: A Mechanistic Counterpoint
In contrast to the metabolic disruption induced by this compound, traditional radiosensitizers primarily function by enhancing the DNA-damaging effects of radiation or by inhibiting DNA repair mechanisms. The most widely used radiosensitizer, particularly for glioblastoma, is Temozolomide (TMZ).[5] Other strategies involve targeting key signaling pathways that contribute to radioresistance.[6][7]
Comparative Mechanisms:
| Feature | This compound | Established Radiosensitizers (e.g., Temozolomide) |
| Primary Target | Mitochondrial Chaperone HSPD1[1][2][4] | DNA[5] |
| Cellular Process | Disruption of Energy Metabolism[1][8][2][3][4] | Induction of DNA Damage, Inhibition of DNA Repair[5] |
| Mode of Action | Induces apoptosis via energy crisis[1][3][4] | Enhances radiation-induced DNA double-strand breaks[5] |
Experimental Data: this compound vs. Radiosensitizers
Direct comparative studies of this compound and radiosensitizers in combination with radiation are not available. However, we can compare their standalone or established combination effects from different studies.
Table 1: Preclinical Efficacy of this compound in Glioblastoma
| Model | Treatment | Outcome | Reference |
| Human Glioblastoma Cell Lines | This compound | Promoted tumor cell death | [1][2][3] |
| Patient-Derived Xenograft (Mouse) | This compound | Reduced tumor growth by ~50%, Increased survival | [8][2] |
Table 2: Clinical Efficacy of Temozolomide with Radiation in Glioblastoma
| Study Population | Treatment | Outcome | Reference |
| Glioblastoma Patients | Temozolomide + Radiotherapy | Standard of care, improves survival | [5] |
Experimental Protocols
This compound In Vivo Xenograft Study Protocol (Summarized from Polson et al., 2018)
-
Cell Implantation: Human patient-derived glioblastoma cells are intracranially implanted into immunodeficient mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using methods such as bioluminescence imaging.
-
Treatment Administration: Once tumors are established, mice are treated systemically with this compound or a placebo.
-
Efficacy Evaluation: Tumor growth is measured over time, and survival of the mice is recorded.
-
Histological Analysis: Brain tissue is collected for histological analysis to assess tumor morphology and the effect on surrounding normal tissue.
Standard Protocol for Temozolomide with Radiation in Glioblastoma (Stupp Protocol)
-
Patient Selection: Patients with newly diagnosed glioblastoma.
-
Radiation Therapy: Patients receive fractionated external beam radiation therapy to the tumor area.
-
Concurrent Chemotherapy: Daily oral Temozolomide is administered concurrently with radiation therapy.
-
Adjuvant Chemotherapy: Following the completion of radiation, patients receive multiple cycles of adjuvant Temozolomide.
-
Monitoring: Patients are monitored for tumor response and toxicity.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and traditional radiosensitizers can be visualized through their respective signaling pathways and experimental workflows.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Frontiers | Improving the Efficacy of Tumor Radiosensitization Through Combined Molecular Targeting [frontiersin.org]
- 7. Target-Based Radiosensitization Strategies: Concepts and Companion Animal Model Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
Safety Operating Guide
Proper Disposal of KHS101: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of the experimental compound KHS101 is a critical aspect of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance, strict adherence to established protocols is necessary to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance with acute oral toxicity and long-term adverse effects on aquatic life. It is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral), Category 3 | Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Hazardous to the Aquatic Environment, Long-Term Hazard, Category 4 | May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), all personnel must wear the following minimum personal protective equipment:
-
Safety Goggles: To protect against splashes or airborne particles.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following procedures are based on general best practices for the disposal of hazardous chemical waste and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless deemed compatible by a qualified chemist or your institution's EHS department.
-
The container must be leak-proof and have a screw-top cap.
-
Waste Container Labeling
Proper labeling is crucial for safe handling and disposal. All this compound waste containers must be labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: This compound hydrochloride
-
The primary hazard(s): Toxic, Harmful to Aquatic Life
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or principal investigator.
Storage of Hazardous Waste
-
Store this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and sources of ignition.
-
Provide secondary containment (e.g., a larger, chemically resistant tub or tray) for liquid waste containers to prevent the spread of material in case of a leak.
Arranging for Disposal
-
Do not attempt to neutralize or treat this compound waste unless you have a validated and approved protocol from your institution's EHS department.
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the this compound waste.
-
Follow all instructions provided by the EHS office for the safe transport and handover of the waste containers.
This compound Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols Cited
This guidance is based on established principles of laboratory safety and hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). For specific experimental protocols involving this compound, researchers should consult the primary scientific literature.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
Essential Safety and Logistical Information for Handling KHS101
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of KHS101. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes of this compound solutions. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile gloves provide adequate protection against incidental contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Work with this compound powder should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a properly fitted N95 respirator is recommended. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound from storage to experimental use.
Storage Conditions:
-
Solid this compound: Store at -20°C in a tightly sealed, light-resistant container.
-
This compound Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Operational Plan for this compound Waste Disposal:
Caption: Procedural flow for the safe disposal of this compound-contaminated waste.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the date.
-
Storage: Store waste containers in a designated satellite accumulation area away from general lab traffic.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
Experimental Protocols
This compound has been utilized in various studies to investigate its effects on cancer cells. Below are detailed methodologies for key experiments.
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
This protocol is used to detect changes in protein expression in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-TACC3, anti-HSPD1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathways
This compound is known to exert its effects by targeting Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and Heat Shock Protein Family D Member 1 (HSPD1).[1]
Simplified Signaling Pathway of this compound:
Caption: this compound inhibits TACC3 and HSPD1, leading to downstream effects that culminate in apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
